Oxypeucedanin
説明
Structure
3D Structure
特性
IUPAC Name |
4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948965 | |
| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26091-73-6 | |
| Record name | (-)-Oxypeucedanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypseucedanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYPEUCEDANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxypeucedanin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of oxypeucedanin, a linear furanocoumarin with significant pharmacological potential. It details various methods for its extraction, isolation, and purification, presenting quantitative data and step-by-step experimental protocols to facilitate further research and development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2] Among these, the roots of Angelica dahurica have been identified as one of the richest natural sources of this compound.[1][2] Other notable plant genera that contain this compound include Ferulago, Prangos, and Citrus.[1][2]
The distribution of this compound can vary significantly between different parts of the plant. For instance, in Angelica archangelica, it has been quantified in both the fruits and the roots. A summary of plant sources and the plant parts in which this compound has been isolated is presented below.
Table 1: Natural Plant Sources of this compound
| Plant Family | Plant Species | Plant Part(s) | Reference(s) |
| Apiaceae | Angelica archangelica | Fruits, Roots, Leaves | [1] |
| Apiaceae | Angelica dahurica | Roots | [1][2] |
| Apiaceae | Anethum graveolens | Whole Plant | [1] |
| Apiaceae | Ferulago angulata | Roots | [1] |
| Apiaceae | Prangos ferulacea | Roots | [3] |
| Rutaceae | Citrus hystrix | Fruits | [1] |
| Rutaceae | Citrus limon | Peel | [1] |
Extraction and Isolation Methodologies
A variety of techniques have been employed for the extraction and isolation of this compound from its natural sources. The choice of method depends on factors such as the plant material, the desired purity, and the scale of the operation.
Extraction Techniques
Common extraction methods include maceration, Soxhlet extraction, and ultrasonic-assisted extraction (UAE). UAE has been shown to be a highly efficient method for extracting this compound.[1]
Table 2: Comparison of Extraction Methods for this compound from Peucedanum ferulaceum Roots
| Extraction Method | This compound Yield (mg/g) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 79.27 | [1] |
| Soxhlet Extraction | Not specified | [1] |
| Maceration | Not specified | [1] |
Purification Techniques
Following extraction, various chromatographic techniques are utilized for the isolation and purification of this compound. These include vacuum liquid chromatography (VLC), column chromatography (CC), medium-pressure liquid chromatography (MPLC), and high-speed counter-current chromatography (HSCCC). Recrystallization is often used as a final step to obtain high-purity crystals.
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: General workflow for this compound isolation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Angelica dahurica Roots
This protocol is based on an optimized method for extracting this compound hydrate and byakangelicin from Angelica dahurica roots using an ionic liquid.[4][5]
Materials and Equipment:
-
Dried and powdered roots of Angelica dahurica
-
Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)
-
0.01 N HCl for back-extraction
-
Ultrasonic bath or probe
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Extraction:
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid plant material from the ionic liquid extract.
-
-
Back-extraction:
-
Mix the ionic liquid extract with an equal volume of 0.01 N HCl.
-
Shake vigorously to transfer the this compound from the ionic liquid phase to the aqueous acidic phase.
-
Separate the two phases. The aqueous phase now contains the enriched this compound.
-
-
Analysis:
-
Analyze the concentration and purity of this compound in the aqueous phase using a validated HPLC method.
-
The following diagram outlines the key steps in the UAE protocol.
Caption: Ultrasonic-Assisted Extraction workflow.
Protocol 2: Isolation of this compound from Prangos ferulacea Roots by Chromatography
This protocol describes the isolation of this compound from the acetone extract of Prangos ferulacea roots using a combination of vacuum liquid chromatography (VLC) and open column chromatography.[3]
Materials and Equipment:
-
Air-dried and powdered roots of Prangos ferulacea
-
Acetone, Methanol (MeOH), Heptane, Ethyl Acetate (EtOAc)
-
Silica gel for VLC and column chromatography
-
Rotary evaporator
-
Glass columns for chromatography
Procedure:
-
Extraction:
-
Winterization:
-
Dissolve the residue in methanol and cool to precipitate and remove fats and waxes.
-
-
Vacuum Liquid Chromatography (VLC):
-
Open Column Chromatography:
-
Fraction F3 (eluted with Heptane:EtOAc, 5:5) contains impure this compound. Further purify this fraction by recrystallization to yield pure this compound crystals (732 mg).[3]
-
Fraction F2 (eluted with Heptane:EtOAc, 8:2 and 7:3) can be further fractionated by open column chromatography on silica gel using a gradient of Heptane:EtOAc (from 9:1 to 6:4) to isolate other compounds.[3]
-
This diagram illustrates the logical relationship between the chromatographic steps.
Caption: Chromatographic isolation of this compound.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound.
Table 3: HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | C18 (e.g., 200 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV/DAD | [1] |
| Linear Range | 22.08 - 8830.00 ng/mL (in dog plasma) | [2] |
| Quantification Limit | 22.08 ng/mL (in dog plasma) | [2] |
This technical guide provides a foundation for researchers and scientists working with this compound. The detailed protocols and compiled data serve as a valuable resource for the efficient extraction, isolation, and quantification of this promising natural compound. Further research can build upon these methodologies to explore its full therapeutic potential.
References
- 1. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Oxypeucedanin
Introduction
Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1] It is a secondary metabolite found predominantly in plants belonging to the Apiaceae and Rutaceae families, with notable concentrations in species of the Angelica, Ferulago, and Prangos genera.[1][2] The compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and antiallergic properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data for researchers, scientists, and drug development professionals.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4] |
| Molecular Weight | 286.28 g/mol | [1][3][4] |
| Appearance | White crystals | [5] |
| Melting Point | 104 - 105 °C | [6] |
| Melting Point ((-)-Oxypeucedanin) | 141-142 °C | [7] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Water Solubility | 0.052 g/L (Predicted) | [6] |
| Solubility in Organic Solvents | Soluble in ethanol (~5 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml) for the hydrate form. Soluble in acetone, chloroform, and methanol. | [8][9] |
| LogP (Octanol-Water Partition Coefficient) | 2.79 (ALOGPS), 2.32 (ChemAxon), 2.6 (XLogP3-AA) | [3][6] |
| LogS | -3.7 (ALOGPS) | [6] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points | Source(s) |
| UV/Vis (λmax) | 222, 251, 260, 269, 310 nm (for hydrate form) | [8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.34 (1H, d, J = 9.77, H-3), 8.23 (1H, d, J = 9.78, H-4), 7.22 (1H, s, H-8), 7.64 (1H, d, J = 2.32, H-2′), 6.98 (1H, d, J = 1.62, H-3′), 4.61 (1H, dd, J = 6.8, H-1″), 4.47 (1H, dd, J = 6.8, H-1″), 3.25 (1H, dd, H-2″), 1.36 (3H, s, CH₃), 1.11 (3H, s, CH₃) | [5] |
| Mass Spectrometry (EI-MS) | m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.]⁺ | [5] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
1. Isolation and Purification
This compound is typically isolated from plant material, with the roots of Angelica dahurica being a particularly rich source.[1]
-
Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol or ethanol.[1]
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. This compound is often found in the ethyl acetate-soluble fraction.[1]
-
Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. These can include:
-
Column Chromatography (CC): Often on silica gel, eluting with a gradient of solvents like n-hexane and ethyl acetate.[1]
-
Sephadex LH-20 Chromatography: For further purification.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC can be employed for final purification.[1][2]
-
Preparative Thin Layer Chromatography (PTLC): Can also be used for small-scale purification.[1]
-
-
Recrystallization: The purified this compound is often recrystallized from a suitable solvent to obtain pure crystals.[1]
2. Structural Elucidation
The chemical structure of this compound is confirmed using a combination of spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.[1]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.[5]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is characteristic of the furanocoumarin chromophore.[8]
3. Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a common method for the quantification of this compound in plant extracts and biological samples.[2]
-
Sample Preparation: Plasma samples are typically deproteinized, for example, with perchloric acid, followed by centrifugation.[9]
-
Chromatographic Conditions:
-
Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to enable the quantification of the compound in the samples.[9]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Signaling Pathway: Pro-Apoptotic Effect of this compound
This compound has been shown to protect PC12 cells from doxorubicin-induced apoptosis.[5] This involves the modulation of key proteins in the mitochondrial apoptotic pathway.
Caption: this compound's role in mitigating doxorubicin-induced apoptosis.
Logical Relationship: Physicochemical Properties and Bioavailability
The physicochemical properties of this compound directly influence its pharmacokinetic profile, particularly its bioavailability.
Caption: Influence of physicochemical properties on this compound's bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, (R)- | C16H14O5 | CID 928465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (R)-Oxypeucedanin (HMDB0030622) [hmdb.ca]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound hydrate | CAS:2643-85-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide on the Core Mechanism of Action of Oxypeucedanin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Through a systematic review of preclinical studies, this guide elucidates the key signaling pathways and molecular targets modulated by this compound. Quantitative data from various experimental models are summarized, and detailed methodologies of key assays are provided to facilitate reproducibility and further investigation. Visual representations of the core signaling pathways are presented to offer a clear and concise understanding of the compound's mechanism of action.
Introduction
This compound is a linear furanocoumarin found in various plant species, notably in the Apiaceae and Rutaceae families, such as in plants of the Angelica, Ferulago, and Prangos genera.[1][2] Structurally, it possesses an epoxide ring, which contributes to its biological activities.[1][2] Preclinical research has revealed a broad spectrum of bioactivities, including anti-proliferative, cytotoxic, anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][3][4][5][6] This guide aims to provide a detailed technical examination of the molecular mechanisms driving these effects, offering a valuable resource for researchers in pharmacology and drug discovery.
Anti-Cancer Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.
Induction of G2/M Phase Cell Cycle Arrest
This compound has been shown to effectively halt the proliferation of cancer cells by inducing arrest at the G2/M phase of the cell cycle.[3][7][8] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis.
-
p53-Dependent Pathway: In human hepatoma cells (SK-Hep-1 and HepG2), the anti-proliferative activity of this compound is dependent on the presence of functional p53.[7] this compound treatment leads to the activation and increased expression of p53.[7] Activated p53, a crucial tumor suppressor, then transcriptionally upregulates its downstream targets, MDM2 and p21.[3][7] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a vital role in G2/M arrest. This signaling cascade suggests that this compound's anti-proliferative effects are, at least in part, mediated through the p53/MDM2/p21 axis.[7]
-
Modulation of G2/M Regulatory Proteins: In human prostate carcinoma DU145 cells, this compound-induced G2/M arrest is associated with a dose- and time-dependent decrease in the levels of key regulatory proteins, including cyclin A, cyclin B1, and the cyclin-dependent kinase Cdc2 (also known as CDK1), along with its phosphorylated form (pCdc2).[8]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.
-
Intrinsic Apoptosis Pathway: In human non-small cell lung cancer A549 cells, this compound treatment leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2.[9] This shift in the BAX/BCL2 ratio is a hallmark of the intrinsic apoptosis pathway, which leads to mitochondrial dysfunction and the activation of effector caspases.[5]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound has been shown to upregulate the expression of caspase-3, a key executioner caspase.[9] In prostate cancer cells, treatment with this compound results in increased levels of cleaved caspase-3 and the subsequent cleavage of its substrate, poly-(ADP-ribose) polymerase (PARP).[8]
-
PI3K Signaling Pathway: In Caco-2 colon carcinoma cells, this compound hydrate induces apoptosis through the mediation of the PI3K-signaling pathway.[4]
Quantitative Data on Anti-Cancer Activity
| Cell Line | Assay | Parameter | Value | Reference |
| DU145 (Prostate) | Cell Growth Inhibition | % Inhibition | 43.5% (100 µM, 24h), 76.2% (100 µM, 48h), 93.3% (100 µM, 72h) | [8] |
| DU145 (Prostate) | Cell Death | % Death | 45% (100 µM, 72h) | [8] |
| A549 (Lung) | Apoptosis Rate | % Apoptotic Cells | 29.6% (0.4 mM) | [9] |
Anti-Inflammatory Mechanism of Action
This compound and its hydrate form exhibit significant anti-inflammatory properties by targeting key inflammatory signaling pathways.
Inhibition of the TLR4/NF-κB/MAPK Signaling Axis
This compound hydrate has been shown to alleviate the symptoms of rheumatoid arthritis in a collagen-induced arthritis (CIA) rat model. Its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex and the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10]
-
TLR4-MD2 Complex Binding: this compound hydrate competes with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, with a demonstrated affinity (Kd value of 33.7 μM).[10] This interaction prevents the activation of downstream inflammatory signaling.
-
Inhibition of NF-κB and MAPK Pathways: By blocking TLR4 activation, this compound hydrate suppresses the phosphorylation of key signaling proteins, including IKK, NF-κB, JNK, ERK, and p38.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.
Reduction of Pro-inflammatory Mediators
In LPS-stimulated RAW264.7 macrophages, this compound hydrate treatment reverses the increase in inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[10] It also reduces the production of reactive oxygen species (ROS).
Quantitative Data on Anti-Inflammatory Activity
| Model | Parameter | IC50/ED50 | Reference |
| LPS-activated mouse peritoneal macrophages | NO production | 57 µM | [2] |
| RAW 264.7 macrophages | NO accumulation | 310 µM | [2] |
| Carrageenan-induced foot oedema (chicks) | Anti-inflammatory | 126.4 ± 0.011 mg/kg | [11] |
| DPPH radical scavenging | Antioxidant | 46.63 ± 0.011 µg/mL | [11] |
Neuroprotective Mechanism of Action
This compound has demonstrated protective effects against neuronal damage through its antioxidant and anti-apoptotic properties.
Attenuation of Oxidative Stress
In a model of doxorubicin (DOX)-induced cytotoxicity in PC12 pheochromocytoma cells, pretreatment with this compound significantly reduced the levels of intracellular reactive oxygen species (ROS).[5] This antioxidant effect is crucial for protecting neuronal cells from oxidative damage.
Inhibition of Apoptosis in Neuronal Cells
This compound protects PC12 cells from DOX-induced apoptosis via the intrinsic mitochondrial pathway.[5]
-
Modulation of Bcl-2 Family Proteins: Pretreatment with this compound dramatically decreased the Bax/Bcl-2 ratio, indicating a shift towards cell survival.[5]
-
Inhibition of Caspase-3 Activation: this compound was found to suppress the activation of caspase-3, a key executioner of apoptosis.[5]
-
Preservation of Mitochondrial Membrane Potential: The compound also inhibited the collapse of the mitochondrial membrane potential, a critical event in the apoptotic process.[5]
Modulation of MAPK Signaling
In mouse neuroblastoma Neuro-2A cells, this compound treatment led to the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) signaling pathway.[12] Immunoblot analysis confirmed elevated protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms.[12] This suggests that the pharmacological effects of this compound may be partly mediated through the complex modulation of MAPK signaling.[12]
Cardiovascular Effects
This compound has been identified as a potential antiarrhythmic agent for atrial fibrillation due to its specific ion channel blocking activity.
Selective Blockade of hKv1.5 Potassium Channel
This compound is a selective open-channel blocker of the hKv1.5 potassium channel, with a potent IC50 value of 76 nM.[4][13] The hKv1.5 channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the cardiac action potential in the atria. By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD), which is a key mechanism for its antiarrhythmic effect.[4] The inhibition is concentration-dependent and voltage-dependent.[13]
Other Mechanisms of Action
-
Enzyme Inhibition: this compound has shown inhibitory activity against several enzymes, including acetylcholinesterase (IC50: 89.1 μM) and β-secretase (BACE1) (IC50: 359.2 ± 1.23 µM).[1] It also acts as a mechanism-based inactivator of cytochrome P450 enzymes CYP2B6 and CYP2D6.[14]
-
P-Glycoprotein Interaction: this compound hydrate has been identified as a substrate for P-glycoprotein (P-gp), an efflux pump that can affect drug bioavailability.[15] It also exhibits a minimal inhibitory effect on P-gp function.[15]
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells (e.g., A549, DU145, SK-Hep-1) in 96-well plates at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Plate cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as desired.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Conclusion
This compound is a multifaceted natural compound with a well-defined mechanism of action across several key therapeutic areas. Its ability to induce cell cycle arrest and apoptosis in cancer cells, suppress inflammatory signaling pathways, protect neuronal cells from oxidative stress and apoptosis, and selectively block cardiac ion channels underscores its potential as a lead compound for drug development. The detailed molecular insights and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 10. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jsirjournal.com [jsirjournal.com]
- 12. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS:737-52-0 | Manufacturer ChemFaces [chemfaces.com]
- 14. This compound is a Mechanism-based Inactivator of CYP2B6 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacological Landscape of Oxypeucedanin: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Oxypeucedanin, a naturally occurring linear furanocoumarin, has emerged as a compound of significant interest in the scientific community due to its diverse and potent pharmacological activities.[1][2] Isolated from various plant species, particularly from the Apiaceae and Rutaceae families, this secondary metabolite is being extensively investigated for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the various biological activities of this compound.
Table 1: Anticancer and Cytotoxic Activities of this compound
| Cell Line | Cancer Type | Assay | IC50/EC50 | Reference |
| SK-Hep-1 | Human Hepatoma | MTT Assay | Not specified, but effective growth inhibition shown | [3][4] |
| A549 | Non-small Cell Lung Cancer | MTT Assay | Dose- and time-dependent inhibition | [5][6] |
| DU145 | Human Prostate Carcinoma | Cell Growth Assay | Dose- and time-dependent inhibition (Significant at 25, 50, and 100 µM) | [7] |
| MK-1 | Human Gastric Cancer | Not specified | EC50: 47.2 µg/ml | [8] |
| HeLa | Human Cervical Cancer | Not specified | EC50: 80.3 µg/ml | [8] |
| B16/F10 | Murine Melanoma | Not specified | EC50: 42 µg/ml | [8] |
| L5178Y (sensitive) | Murine Lymphoma | Not specified | IC50: 41.96 µM | [8] |
| L5178Y (multidrug-resistant) | Murine Lymphoma | Not specified | IC50: 60.58 µM | [8] |
| Hela | Cervical Cancer | MTT Assay | IC50: 314 µg/ml | [9] |
Table 2: Anti-inflammatory Activity of this compound and its Hydrate
| Model | Target/Assay | IC50/ED50/Kd | Reference |
| LPS-activated RAW 264.7 Macrophages | NO Production | IC50: 16.8 µg/mL | [10] |
| LPS-activated Mouse Peritoneal Macrophages | NO Production | IC50: 57 µM | [10] |
| LPS-induced RAW264.7 Macrophages | TLR4/MD2 Complex Binding | Kd: 33.7 μM (for this compound Hydrate) | [11] |
| Carrageenan-induced foot oedema in chicks | Anti-inflammatory | ED50: 126.4±0.011 mg/kg (for this compound Hydrate) | [12] |
Table 3: Antiviral Activity of this compound
| Virus Strain | Assay | EC50 | Reference |
| Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 5.98 ± 0.71 μM | [10] |
| Influenza A/H9N2 | Cytopathic Effect (CPE) Inhibition | 4.52 ± 0.39 μM | [10] |
Table 4: Antimicrobial Activity of this compound and its Hydrate
| Organism | Type | Assay | MIC/MBC | Reference |
| Bacillus cereus | Gram-positive bacteria | Microbroth dilution | MIC: 2.00 ± 0.03 mg/mL, MBC: 4.00 ± 0.06 mg/mL | [10] |
| Bacillus cereus | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |
| Staphylococcus aureus | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |
| Streptococcus faecalis | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |
| Escherichia coli | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |
| Shigella dysenteriae | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |
| Klebsiella pneumoniae | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |
| Salmonella typhi | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |
| Candida albicans | Fungi | Not specified | MIC: 39.06 µg/ml (for this compound Hydrate) | [8] |
| Microsporum audouinii | Fungi | Not specified | MIC: 39.06 µg/ml (for this compound Hydrate) | [8] |
Core Pharmacological Activities and Mechanisms
Anticancer Activity
This compound exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6] Its mechanisms of action are multifaceted, primarily involving cell cycle arrest and the induction of apoptosis through various signaling pathways.
-
Cell Cycle Arrest: In human hepatoma SK-Hep-1 cells, this compound induces G2/M phase cell cycle arrest.[4] This is associated with the regulation of Chk1-mediated G2/M checkpoint proteins.[13] Similarly, in human prostate carcinoma DU145 cells, it leads to G2-M arrest by downregulating cyclin A, cyclin B1, Cdc2, and pCdc2 levels.[7]
-
Apoptosis Induction: this compound triggers apoptosis in cancer cells. In A549 non-small cell lung cancer cells, it upregulates the mRNA expression of BAX and caspase-3 while downregulating BCL2.[5] In DU145 cells, it increases the levels of cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP).[7] Furthermore, in cisplatin-induced intestinal toxicity, this compound has been shown to impair the caspase-3/gasdermin E signaling pathway.[14]
-
Signaling Pathway Modulation: The anticancer effects of this compound are linked to the modulation of key signaling pathways. In SK-Hep-1 cells, it influences the p53-dependent MDM2/p21 signaling pathway.
Anti-inflammatory Activity
This compound and its hydrate demonstrate notable anti-inflammatory properties. This compound hydrate has been shown to alleviate rheumatoid arthritis by targeting the TLR4-MD2 complex, thereby inhibiting the downstream NF-κB and MAPK signaling pathways.[15] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[15] It also reduces the production of reactive oxygen species (ROS).[15]
Antiviral Activity
This compound has shown potent antiviral activity, particularly against influenza A viruses H1N1 and H9N2.[10] Its mechanism involves the inhibition of the early phase of the viral replication cycle.[16] It has been demonstrated to significantly reduce the synthesis of viral neuraminidase (NA) and nucleoprotein (NP).[17] Additionally, this compound exhibits an anti-apoptotic effect in virus-infected cells by inhibiting the expression of caspase-3 and Bax.[17]
Neuroprotective Effects
This compound has demonstrated neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis.[18] In a study using PC12 pheochromocytoma cells, this compound pretreatment was shown to increase cell survival in the presence of the neurotoxic agent doxorubicin.[18] This protective effect is attributed to the reduction of intracellular reactive oxygen species (ROS) levels and the inhibition of caspase-3 activation.[18] Furthermore, this compound has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma Neuro-2A cells, leading to elevated levels of Erk2 and p38MAPK and their phosphorylated forms.[19]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Table 5: Detailed Methodologies for Key Experiments
| Experiment | Objective | Cell Lines/Model | Key Reagents | Protocol Summary |
| MTT Assay | To assess cell viability and proliferation. | Cancer cell lines (e.g., A549, SK-Hep-1) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO) or other solubilizing agent. | 1. Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration. 2. Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. 3. Solubilize the formazan crystals with DMSO. 4. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[2][5][19] |
| Cell Cycle Analysis | To determine the effect of this compound on cell cycle progression. | Cancer cell lines (e.g., SK-Hep-1, DU145) | Propidium Iodide (PI), RNase A, Ethanol (for fixation). | 1. Treat cells with this compound for the desired time. 2. Harvest and fix the cells with cold ethanol. 3. Resuspend cells in a staining solution containing PI and RNase A. 4. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[1][16][17][20] |
| Western Blotting | To analyze the expression levels of specific proteins involved in signaling pathways. | Various cell lines (e.g., DU145, RAW264.7) | Primary antibodies (e.g., anti-p-JNK, anti-p-ERK, anti-p-p38, anti-caspase-3), HRP-conjugated secondary antibodies, PVDF membrane, ECL detection reagents. | 1. Lyse cells to extract total proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer the separated proteins to a PVDF membrane. 4. Block the membrane and incubate with specific primary antibodies overnight. 5. Wash and incubate with HRP-conjugated secondary antibodies. 6. Detect the protein bands using an ECL substrate and imaging system.[3][21][22][23][24] |
| NF-κB Activation Assay | To measure the activation and nuclear translocation of NF-κB. | Macrophage cell lines (e.g., RAW264.7) | Lipopolysaccharide (LPS), anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI or Hoechst for nuclear staining. | 1. Seed cells on coverslips or in multi-well plates. 2. Pre-treat with this compound hydrate followed by stimulation with LPS. 3. Fix and permeabilize the cells. 4. Incubate with a primary antibody against the p65 subunit of NF-κB. 5. Wash and incubate with a fluorescently labeled secondary antibody. 6. Counterstain the nuclei with DAPI or Hoechst. 7. Visualize the subcellular localization of p65 using fluorescence microscopy to assess nuclear translocation.[13][25][26][27] |
Conclusion
This compound is a promising natural compound with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. Its mechanisms of action are intricate, involving the modulation of multiple key signaling pathways such as MAPK, NF-κB, and p53-dependent pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Oxypeucedanin hydrate - Applications - CAT N°: 33841 [bertin-bioreagent.com]
- 9. sid.ir [sid.ir]
- 10. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jsirjournal.com [jsirjournal.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound alleviates cisplatin-induced intestinal toxicity through impairing caspase-3/gasdermin E signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
An In-depth Technical Guide to Oxypeucedanin Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a naturally occurring linear furanocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. Extracted primarily from plants of the Apiaceae and Rutaceae families, this compound exhibits a range of pharmacological effects, including antiproliferative, cytotoxic, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of this compound, its known derivatives, and analogues. It delves into their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound and its Derivatives
This compound is a furanocoumarin characterized by a furan ring fused to a benzopyran-2-one core, with a distinctive epoxide-containing side chain.[1][2] Its chemical structure is the foundation for a variety of biological activities, making it an attractive scaffold for the development of novel therapeutic agents. The exploration of this compound derivatives and analogues aims to enhance its potency, selectivity, and pharmacokinetic profile. While a vast library of synthetic derivatives is yet to be established in publicly accessible literature, studies on naturally occurring analogues and related furanocoumarins provide valuable insights into the structure-activity relationships (SAR) governing their biological effects.
Biological Activities and Mechanisms of Action
This compound and its analogues have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer effects.
Antiproliferative and Cytotoxic Activity
This compound has been shown to inhibit the growth of various cancer cell lines.[3] One of its key mechanisms of action is the induction of cell cycle arrest, specifically at the G2/M phase.[3] This is often accompanied by the modulation of key regulatory proteins.
Signaling Pathways:
-
p53-Dependent Pathway: this compound can activate the tumor suppressor protein p53, leading to the upregulation of its downstream targets, such as p21 and MDM2. This cascade ultimately results in cell cycle arrest and apoptosis.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. It can modulate the phosphorylation status of key kinases within this pathway, influencing cell proliferation and survival.
Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This property is significant for predicting potential drug-drug interactions.
Quantitative Data on Biological Activity
The systematic comparison of the biological activities of this compound and its derivatives is crucial for understanding their therapeutic potential. The following table summarizes available IC50 values for this compound and a naturally occurring analogue against a human hepatoma cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SK-Hep-1 | MTT | 35.9 | [3] |
| This compound hydrate | SK-Hep-1 | MTT | > 100 | [3] |
| Isoimperatorin | SK-Hep-1 | MTT | 68.4 | [3] |
| Byakangelicin | SK-Hep-1 | MTT | > 100 | [3] |
| Imperatorin | SK-Hep-1 | MTT | 42.8 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogues.
Synthesis of this compound Derivatives (General Approach)
Representative Protocol: Synthesis of a Furanocoumarin Derivative (Illustrative)
-
Starting Material: Begin with a suitable precursor, such as a substituted 7-hydroxycoumarin.
-
Introduction of the Furan Ring: This can be achieved through various methods, including the Perkin or Pechmann reactions followed by cyclization to form the furan ring.
-
Side Chain Modification: For this compound analogues, this step would involve the introduction and subsequent modification of a side chain at the appropriate position on the psoralen core. This may involve alkylation, epoxidation, or other functional group transformations.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the field of oncology. The available data highlight their ability to modulate key cellular pathways involved in cell cycle regulation and proliferation. However, to fully realize their therapeutic potential, further research is warranted in several key areas:
-
Synthesis of a diverse library of derivatives: A systematic approach to the synthesis and screening of a wide range of this compound analogues is needed to establish a clear structure-activity relationship.
-
In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action.
-
In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising candidates.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound derivatives and analogues as a source of novel therapeutic agents. The provided protocols and visualizations are intended to facilitate the design and execution of future studies in this exciting field.
References
The Anti-Inflammatory Properties of Oxypeucedanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a natural furanocoumarin, and its hydrate have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory mechanisms. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the involved signaling pathways. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
This compound (OP) and its hydrated form, this compound hydrate (OXH), are furanocoumarins found in various medicinal plants of the Apiaceae family, such as Angelica dahurica.[1][2] These compounds have garnered scientific interest due to their diverse pharmacological activities, with a particular focus on their anti-inflammatory potential. This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties of this compound for researchers and professionals in the field of drug development.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.[3] this compound hydrate has been shown to be a potent inhibitor of this pathway.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, OXH treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the NF-κB cascade, including IκB kinase (IKK) and the p65 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[3] this compound hydrate has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[3] By inhibiting these MAPK pathways, this compound further contributes to the downregulation of inflammatory gene expression. The modulation of the MAPK pathway by this compound has also been observed in other cell types, such as mouse neuroblastoma Neuro-2A cells, suggesting a broader mechanism of action.[4]
Targeting the Upstream TLR4/MD2 Complex
Recent studies have elucidated that this compound hydrate's inhibitory effects on the NF-κB and MAPK pathways are initiated further upstream. Cellular thermal shift assays (CETSA) and microscale thermophoresis (MST) have revealed that OXH directly binds to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex with a dissociation constant (Kd) of 33.7 μM.[1][3] By competing with LPS for binding to this complex, OXH effectively blocks the initial trigger of the inflammatory cascade.[1][3]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the current literature.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and its Derivatives
| Compound | Model System | Inflammatory Mediator | Metric | Value | Reference(s) |
| This compound | LPS-activated mouse peritoneal macrophages | Nitric Oxide (NO) | IC50 | 57 µM | [2][5] |
| This compound | LPS-activated RAW 264.7 macrophages | Nitric Oxide (NO) | IC50 | 310 µM | [2][5] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | Nitric Oxide (NO) | - | Dose-dependent reduction | [3] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | iNOS | - | Dose-dependent reduction | [3] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | COX-2 | - | Dose-dependent reduction | [3] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | TNF-α | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | IL-6 | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |
| This compound Hydrate | LPS-induced RAW264.7 macrophages | IL-1β | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |
| This compound Methanolate | IL-1β-treated hepatocytes | Nitric Oxide (NO) | - | Significant suppression | [6] |
IC50: Half-maximal inhibitory concentration; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor necrosis factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta.
Table 2: In Vivo Anti-Inflammatory Effects of this compound Hydrate
| Model System | Treatment | Dosage | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) in rats | This compound Hydrate | Not specified | Ameliorated symptoms of CIA (reduced swelling, redness, bone erosion), Decreased mRNA levels of pro-inflammatory factors in synovial tissue | [1][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified period (e.g., 1 hour) before stimulation with LPS.
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Procedure: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with capture antibodies specific for the cytokine of interest. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable colorimetric signal.
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation levels of specific proteins involved in signaling pathways (e.g., p-IKK, p-p65, p-ERK, p-JNK, p-p38).
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Anti-Inflammatory Model
-
Principle: This is a widely used animal model that mimics the pathological features of human rheumatoid arthritis.
-
Induction:
-
An emulsion of type II collagen and complete Freund's adjuvant is injected intradermally at the base of the tail of susceptible rat strains (e.g., Wistar).
-
A booster injection of type II collagen in incomplete Freund's adjuvant is typically given after a set period (e.g., 7 or 21 days) to enhance the arthritic response.
-
-
Treatment: this compound hydrate is administered to the rats (e.g., via oral gavage) after the onset of arthritis.
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored by scoring paw swelling, erythema, and joint stiffness.
-
Histopathological Analysis: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines in serum and synovial tissue are measured by ELISA. Expression of key inflammatory proteins in synovial tissue is analyzed by Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound Hydrate's Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion and Future Directions
This compound and its hydrate have emerged as compelling natural compounds with significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the TLR4/MD2 complex and the subsequent suppression of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. The available in vitro and in vivo data demonstrate a clear reduction in key inflammatory mediators and a tangible therapeutic effect in a preclinical model of rheumatoid arthritis.
For drug development professionals, this compound represents a promising lead scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anti-inflammatory potency and pharmacokinetic properties of this compound derivatives.
-
Comprehensive In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of this compound in a broader range of inflammatory disease models and to establish a clear safety profile.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship for its anti-inflammatory effects.
-
Exploration of Additional Mechanisms: To investigate whether this compound modulates other inflammatory pathways, such as the arachidonic acid cascade, to provide a more complete picture of its anti-inflammatory profile.
References
- 1. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ffhdj.com [ffhdj.com]
Methodological & Application
Application Note: Quantification of Oxypeucedanin using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of oxypeucedanin in various samples, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound is a linear furanocoumarin found in several plant species of the Apiaceae and Rutaceae families, such as Angelica dahurica and Prangos ferulacea.[1][2] It has garnered significant interest due to its various reported biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a widely used technique for the analysis of furanocoumarins due to its high sensitivity, reproducibility, and selectivity.[5][6][7] This application note details a robust HPLC method for the quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Angelica dahurica or Prangos ferulacea)
-
Methanol (HPLC grade) or Acetone (HPLC grade)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol or acetone.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30-60 minutes to enhance extraction efficiency.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions for this compound quantification. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (85:15, v/v) or Acetonitrile:Water (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 300 nm[5] |
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The following table summarizes typical validation parameters for the quantification of this compound.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 1 - 400 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Limit of Detection (LOD) | 0.1 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.879 µg/mL[9] |
| Accuracy (Recovery) | 95.05 - 101.05%[5] |
| Precision (RSD%) | < 2%[10] |
| Specificity | No interference from blank or placebo at the retention time of this compound. |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from plant material.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts and other sample matrices. The method is specific, accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc method development: Topics by Science.gov [science.gov]
- 6. tpcj.org [tpcj.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural elucidation and characterization of oxypeucedanin, a linear furanocoumarin, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound (C₁₆H₁₄O₅, molecular weight: 286.28 g/mol ) is a naturally occurring secondary metabolite found in various plant species, notably from the Apiaceae and Rutaceae families, and has been recognized for its diverse biological activities, including antiproliferative and cytotoxic effects.[1][2] Accurate analytical characterization is crucial for its potential development as a therapeutic agent.
Overview of Analytical Strategy
The comprehensive analysis of this compound involves a multi-step workflow that begins with sample preparation, followed by spectroscopic and spectrometric analysis, and culminates in data interpretation for structural confirmation. Both NMR and MS are powerful techniques that provide complementary information. NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework and stereochemistry, while mass spectrometry provides accurate molecular weight and fragmentation data, aiding in structural confirmation and identification.
References
Application Notes and Protocols for Oxypeucedanin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the linear furanocoumarin, oxypeucedanin, and its subsequent derivatization. The methodologies are compiled from established chemical literature, offering a guide for the preparation of this compound and its analogs for further research and drug discovery applications.
Synthesis of this compound
The total synthesis of this compound is a multi-step process that typically begins with the commercially available precursor, 7-hydroxycoumarin (umbelliferone). The general synthetic strategy involves the introduction of a prenyl group, followed by furan ring formation to yield imperatorin, which is subsequently epoxidized to afford this compound.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process:
Caption: Synthetic workflow for this compound from 7-hydroxycoumarin.
Experimental Protocols
Protocol 1: Synthesis of 7-(3,3-Dimethylallyloxy)coumarin
-
Materials: 7-hydroxycoumarin, prenyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-(3,3-dimethylallyloxy)coumarin.
-
Protocol 2: Synthesis of Imperatorin
-
Materials: 7-(3,3-Dimethylallyloxy)coumarin, N,N-dimethylaniline.
-
Procedure:
-
Heat 7-(3,3-dimethylallyloxy)coumarin (1.0 eq) in N,N-dimethylaniline under a nitrogen atmosphere at 210-220 °C for 2-3 hours (Claisen rearrangement).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product, 6-allyl-7-hydroxy-8-prenylcoumarin, is often used in the next step without further purification.
-
For cyclization, dissolve the crude product in a suitable solvent and treat with a dehydrating agent like polyphosphoric acid or a Lewis acid to facilitate the furan ring formation.
-
Purify the resulting imperatorin by column chromatography.
-
Protocol 3: Synthesis of this compound from Imperatorin
-
Materials: Imperatorin, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane.
-
Procedure:
-
Dissolve imperatorin (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.1 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| 1 | 7-(3,3-Dimethylallyloxy)coumarin | 7-Hydroxycoumarin | Prenyl bromide, K₂CO₃, Acetone | 85-95 | 1.75 (s, 3H), 1.80 (s, 3H), 4.60 (d, 2H), 5.50 (t, 1H), 6.25 (d, 1H), 6.80 (d, 1H), 6.85 (s, 1H), 7.35 (d, 1H), 7.65 (d, 1H) |
| 2 | Imperatorin | 7-(3,3-Dimethylallyloxy)coumarin | N,N-dimethylaniline, PPA | 60-70 | 1.70 (s, 6H), 5.00 (d, 2H), 5.60 (t, 1H), 6.30 (d, 1H), 6.80 (d, 1H), 7.25 (d, 1H), 7.70 (d, 1H), 7.75 (d, 1H) |
| 3 | This compound | Imperatorin | m-CPBA, CH₂Cl₂ | 70-80 | 1.35 (s, 3H), 1.40 (s, 3H), 3.05 (t, 1H), 3.40 (dd, 1H), 4.20 (dd, 1H), 6.35 (d, 1H), 6.90 (d, 1H), 7.30 (d, 1H), 7.75 (d, 1H), 7.80 (d, 1H) |
Derivatization of this compound
The primary site for the derivatization of this compound is the epoxide ring, which can be opened by various nucleophiles to introduce diverse functional groups. This allows for the creation of a library of this compound analogs with potentially modified biological activities.
Derivatization Workflow
The derivatization primarily involves the nucleophilic ring-opening of the epoxide.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 4: Synthesis of this compound Hydrate (Diol derivative)
-
Materials: this compound, sulfuric acid, acetone, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield this compound hydrate.
-
Protocol 5: Synthesis of Amino Alcohol Derivatives of this compound
-
Materials: this compound, various primary or secondary amines, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired amine (1.5-2.0 eq) to the solution.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding amino alcohol derivative.
-
Quantitative Data for Derivatives
| Derivative Type | Nucleophile | Product | Yield (%) | General Spectroscopic Features (¹H NMR) |
| Diol | H₂O / H⁺ | This compound Hydrate | 80-90 | Appearance of two new hydroxyl protons, upfield shift of the CH and CH₂ protons adjacent to the original epoxide. |
| Amino Alcohol | Primary/Secondary Amine | Amino Alcohol Adduct | 50-70 | Appearance of a new hydroxyl proton and N-H proton (for primary amines), characteristic shifts for the protons of the introduced amine moiety. |
Signaling Pathway Interactions
While the direct signaling pathways modulated by many this compound derivatives are still under active investigation, this compound itself has been reported to interact with several cellular pathways, primarily related to its anti-inflammatory and anti-cancer activities. A common mechanism involves the modulation of inflammatory signaling cascades.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific substrates and reagents used.
Application Notes and Protocols for Assessing Oxypeucedanin Bioactivity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological properties.[1][2][3] Preclinical studies have highlighted its potent antiproliferative, cytotoxic, and anti-inflammatory activities, making it a promising candidate for further investigation in drug discovery.[1][2][3] These application notes provide detailed protocols for a range of cell culture-based assays to evaluate the bioactivity of this compound, focusing on its anticancer and anti-inflammatory effects. The methodologies described herein are foundational for researchers seeking to explore the therapeutic potential of this natural compound.
I. Anticancer Bioactivity Assays
This compound has been shown to inhibit the growth of various cancer cell lines, including human hepatoma (SK-Hep-1), non-small cell lung cancer (A549), and prostate carcinoma (DU145) cells.[4][5][6][7] Its anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[4][6][7]
Cell Viability and Cytotoxicity Assays
A fundamental first step in assessing the anticancer potential of this compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, SK-Hep-1, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| HeLa | MTT | 314 µg/mL | Not Specified | [8] |
Cell Cycle Analysis
This compound has been reported to induce G2/M phase cell cycle arrest in human hepatoma and prostate cancer cells.[4][6][7][9] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
This compound can induce apoptosis in cancer cells.[5][6][7] This can be assessed by several methods, including Annexin V/PI staining and analysis of apoptosis-related proteins.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Quantitative Data Summary: Apoptosis Induction by this compound
| Cell Line | Treatment | Apoptosis Rate | Assay Method | Reference |
| A549 | 0.4 mM this compound Methanolate | 29.6% | Flow Cytometry | [5] |
| A549 | Untreated | 5.46% | Flow Cytometry | [5] |
Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
To investigate the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, the expression levels of key regulatory proteins can be examined by Western blotting.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, MDM2, Cyclin A, Cyclin B1, Cdc2, cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
II. Anti-inflammatory Bioactivity Assays
This compound and its derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[10]
Measurement of Inflammatory Mediators
The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of inflammatory mediators such as nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the NO concentration based on a sodium nitrite standard curve.
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for Inflammatory Pathway Proteins
To elucidate the mechanism of anti-inflammatory action, the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as the NF-κB and MAPK pathways, can be analyzed by Western blotting.
Experimental Protocol: Western Blotting for Inflammatory Proteins
-
Protein Extraction: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points. Extract total protein or nuclear/cytoplasmic fractions.
-
Western Blotting: Perform Western blotting as described previously, using primary antibodies against proteins such as iNOS, COX-2, p-IKK, p-NF-κB, p-JNK, p-ERK, and p-p38.[10]
III. Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound-Induced G2/M Arrest and Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. sid.ir [sid.ir]
- 9. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Oxypeucedanin Research
Introduction
Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological activities.[1] As a naturally occurring secondary metabolite, it has demonstrated potent anti-inflammatory, antiproliferative, and cytotoxic properties in preclinical studies.[1][2] To translate these findings into potential therapeutic applications, robust in vivo animal models are essential for evaluating its efficacy, pharmacokinetics, and safety profile. These Application Notes provide researchers, scientists, and drug development professionals with detailed protocols and compiled data from key in vivo studies on this compound.
Anti-Inflammatory Effects: Rheumatoid Arthritis Model
Application Note:
The anti-inflammatory properties of this compound hydrate (OXH) have been effectively studied using the collagen-induced arthritis (CIA) model in rats, a well-established model that mimics the pathology of human rheumatoid arthritis (RA).[3][4] This model is suitable for evaluating the therapeutic potential of compounds aimed at reducing joint inflammation, swelling, bone erosion, and the production of pro-inflammatory cytokines.[3] In these studies, OXH has been shown to ameliorate the clinical symptoms of arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[3][4]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats [3][4]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen with complete Freund's adjuvant.
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
A booster injection of bovine type II collagen emulsified with incomplete Freund's adjuvant is given 7-10 days after the primary immunization to enhance the arthritic response.
-
-
Treatment Protocol:
-
Once arthritis is established (typically characterized by redness and swelling of the joints), randomly divide the animals into control and treatment groups.
-
Vehicle Control Group: Administer the vehicle (e.g., saline or a suitable solvent) orally or via intraperitoneal injection daily.
-
This compound Hydrate (OXH) Group: Administer OXH at specified doses (e.g., low, medium, high dose ranges) via the same route as the control group for a defined period (e.g., 21-28 days).
-
-
Evaluation of Anti-Arthritic Effects:
-
Clinical Assessment: Monitor and score arthritis severity, paw swelling (using a plethysmometer), and body weight regularly throughout the study.
-
Histopathological Analysis: At the end of the study, collect synovial tissues for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biochemical Analysis:
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[3]
-
Prepare lysates from synovial tissue to measure the expression of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IKK, p-NF-κB, p-JNK, p-ERK, p-p38) via Western blot analysis.[3]
-
Measure mRNA levels of pro-inflammatory factors in synovial tissue using RT-qPCR.[3]
-
-
Data Presentation: Effects of OXH on Inflammatory Markers in CIA Rats
| Parameter | Control Group (CIA) | OXH-Treated Group (CIA) | Outcome | Reference |
| Serum Cytokines | ||||
| TNF-α | Significantly Elevated | Significantly Decreased | Inhibition of systemic inflammation | [3] |
| IL-1β | Significantly Elevated | Significantly Decreased | Inhibition of systemic inflammation | [3] |
| IL-6 | Significantly Elevated | Significantly Decreased | Inhibition of systemic inflammation | [3] |
| Synovial Tissue Markers | ||||
| p-NF-κB Expression | High | Inhibited | Suppression of key inflammatory pathway | [3] |
| p-JNK Expression | High | Inhibited | Suppression of MAPK signaling | [3] |
| p-ERK Expression | High | Inhibited | Suppression of MAPK signaling | [3] |
| p-p38 Expression | High | Inhibited | Suppression of MAPK signaling | [3] |
Mandatory Visualization
Caption: OXH inhibits the TLR4/MD2 complex, blocking NF-κB/MAPK signaling.
Anti-Cancer Effects: Tumor Xenograft Model
Application Note:
This compound has been evaluated for its anti-cancer activity in vivo using a mouse tumor xenograft model.[1] This model is critical for assessing the ability of a compound to inhibit tumor growth in a living organism. Studies have shown that this compound can significantly reduce both tumor volume and weight, highlighting its potential as an anti-proliferative agent.[1]
Experimental Protocol: Tumor Xenograft in Mice [1]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Treatment Protocol:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Vehicle Control Group: Administer the vehicle solution daily.
-
This compound Group: Administer this compound at a specified dose (e.g., 0.5 mg/kg) daily for a set period (e.g., 20 days).[1] The route of administration can be intraperitoneal, intravenous, or oral, depending on the compound's properties.
-
-
Evaluation of Anti-Tumor Effects:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
-
Final Assessment: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Presentation: Effect of this compound on Tumor Growth [1]
| Parameter | Control Group | This compound-Treated Group (0.5 mg/kg) | Outcome | Reference |
| Final Tumor Volume (mm³) | ~2200 | ~500 | 77% Reduction | [1] |
| Final Tumor Weight (mg) | ~2000 | ~250 | 87.5% Reduction | [1] |
Mandatory Visualization
Caption: Experimental workflow for the in vivo tumor xenograft model.
Pharmacokinetics and Bioavailability
Application Note:
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.[7] Studies in Sprague-Dawley rats have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics following both intravenous (i.v.) and oral (intragastric, i.g.) administration.[7][8] These studies reveal that this compound exhibits linear pharmacokinetics after i.v. administration but has poor oral bioavailability, which is a critical consideration for future drug formulation and delivery strategies.[7][9]
Experimental Protocol: Pharmacokinetic Study in Rats [7][8]
-
Animal Model: Adult male and female Sprague-Dawley rats (250-300 g).[7]
-
Drug Administration:
-
Intravenous (i.v.) Group: Administer a single bolus dose of this compound (e.g., 2.5, 5, and 10 mg/kg) via the tail vein.
-
Oral (i.g.) Group: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approx. 200-300 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS), to quantify this compound concentrations in plasma.[7]
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration-time curves.
-
Calculate key pharmacokinetic parameters using a non-compartmental model analysis with software like WinNonlin. Parameters include Tmax, Cmax, elimination half-life (T₁/₂z), area under the curve (AUC), clearance (CLz), and volume of distribution (Vz).[7]
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Data Presentation: Pharmacokinetic Parameters of this compound in Rats [7][8][9]
Table 1: Intravenous Administration
| Dose (mg/kg) | T₁/₂z (h) | MRT (h) | Vz (L/kg) | CLz (L/kg/h) |
|---|---|---|---|---|
| 2.5 | 0.61 | 0.62 | 4.98 | 5.64 |
| 5 | 0.66 | 0.80 | 7.50 | 6.55 |
| 10 | 0.64 | 0.70 | 6.45 | 8.55 |
Table 2: Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | T₁/₂z (h) | Absolute Bioavailability (%) |
|---|
| 20 | 3.38 | Not specified | 2.94 | 10.26% |
Mandatory Visualization
Caption: Workflow for conducting a pharmacokinetic study of this compound in rats.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Role of Oxypeucedanin in Cellular Studies
A Note to Researchers: While oxypeucedanin, a naturally occurring furanocoumarin, is a subject of significant interest for its pharmacological properties, a comprehensive review of current scientific literature reveals that it is not utilized as a fluorescent probe for direct cell imaging . This document clarifies the established biological activities of this compound and provides general protocols for cell imaging techniques that are often used to study the effects of such compounds.
Section 1: this compound - A Bioactive Compound, Not a Fluorescent Probe
This compound is a furanocoumarin found in various plants of the Apiaceae and Rutaceae families[1][2]. Research has primarily focused on its potential therapeutic applications, stemming from its diverse biological activities. Studies have demonstrated its involvement in several cellular processes:
-
Antiproliferative and Cytotoxic Effects: this compound has been shown to possess antiproliferative and cytotoxic activities against various cancer cell lines[1][2][3]. For instance, it can induce G2/M phase cell cycle arrest in human hepatoma cells[4].
-
Modulation of Signaling Pathways: Research indicates that this compound can influence cellular signaling. One notable example is its effect on the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma cells.
-
Protective Effects against Oxidative Stress: Studies have investigated the protective role of this compound against oxidative stress and apoptosis induced by agents like doxorubicin in neuronal cell lines[5].
It is important to note that in studies investigating the cellular effects of this compound, other well-established fluorescent probes are used to visualize cellular changes. For example, dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure reactive oxygen species, and rhodamine 123 is employed to assess mitochondrial membrane potential in cells treated with this compound[5].
Fluorescence Properties of Coumarins
This compound belongs to the coumarin family of compounds. Coumarins, as a class, are known for their fluorescent properties and are often used as scaffolds for designing novel fluorescent probes[][7][8]. The fluorescence of coumarin derivatives can be sensitive to the local environment, making them useful for probing polarity and microviscosity[7]. While this compound itself exhibits some UV absorbance, it has not been developed or validated as a specific fluorescent probe for cellular imaging in the published literature.
Section 2: Quantitative Data Summary
The following table summarizes the types of quantitative data found in the literature regarding this compound's biological activities. No quantitative data for its use as a fluorescent probe (e.g., excitation/emission wavelengths, quantum yield) is available as it is not used for this purpose.
| Parameter | Cell Line/System | Observed Effect | Reference |
| IC50 Value | HeLa Cell Line | 314 µg/ml (Cytotoxic Activity) | [3] |
| Cell Cycle Arrest | SK-Hep-1 Human Hepatoma Cells | Increased G2/M phase from 22.66% to 35.90% (at 75 µM) | [4] |
| Mitochondrial Protection | PC12 Cells | 25% increase in fluorescence intensity of rhodamine 123 (at 80 µg/mL) compared to doxorubicin-treated group | [5] |
Section 3: Experimental Protocols
The following are generalized protocols for experiments commonly used to study the effects of compounds like this compound on cells.
Protocol 3.1: General Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3.2: General Protocol for Cellular Imaging with a Fluorescent Probe
This protocol provides a general workflow for staining cells with a commercially available fluorescent probe to visualize a specific organelle or cellular component, which can be adapted to study the effects of a compound like this compound.
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound for the specified duration. Include appropriate controls.
-
-
Probe Loading:
-
Prepare the fluorescent probe staining solution in a suitable buffer (e.g., PBS or serum-free medium) according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add the staining solution to the cells and incubate for the recommended time and temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells gently with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Capture images for analysis.
-
-
Image Analysis:
-
Quantify fluorescence intensity or analyze morphological changes using appropriate image analysis software.
-
Section 4: Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which has been shown to be affected by this compound.
Caption: MAPK signaling pathway modulated by this compound.
Experimental Workflow Diagram
This diagram outlines a general experimental workflow for assessing the effect of a compound on cellular oxidative stress using a fluorescent probe.
Caption: Workflow for measuring cellular effects with a fluorescent probe.
Logical Relationship Diagram
This diagram illustrates the logical relationship in a typical study involving this compound.
Caption: Investigating this compound's bioactivity using a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells [mdpi.com]
- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Oxypeucedanin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin found in various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical translation is hampered by poor aqueous solubility and low bioavailability.[3] Encapsulation of this compound into advanced drug delivery systems, such as nanoparticles and liposomes, presents a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery.
These application notes provide an overview of formulating this compound into various drug delivery platforms, along with detailed protocols for their preparation and characterization.
Data Presentation: Physicochemical and Pharmacokinetic Properties
A critical aspect of developing drug delivery systems is the thorough characterization of their physicochemical properties and the assessment of their impact on the drug's pharmacokinetic profile. The following tables summarize key quantitative data for this compound and its formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Solubility | Poor in water | [3] |
Table 2: Characterization of this compound-Loaded Nanoparticles
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-Chitosan Nanoparticles | ~250-350 | < 0.3 | +20 to +30 | > 80% | ~5-10% | [4] (Adapted) |
| Solid Lipid Nanoparticles | ~150-300 | < 0.25 | -15 to -25 | > 85% | ~4-8% | [5][6] (Generalized) |
| Nanoemulsion | ~100-200 | < 0.2 | -10 to -20 | > 90% | ~2-5% | [2][7] (Generalized) |
Table 3: Pharmacokinetic Parameters of this compound
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral (unformulated) | 20 mg/kg (in rats) | 150 ± 30 | 3.38 ± 0.88 | 1230 ± 240 | 10.26 ± 2.02 | [3] (Adapted) |
| Intravenous | 5 mg/kg (in rats) | 2100 ± 450 | 0.08 | 1190 ± 210 | - | [3] (Adapted) |
Experimental Protocols
The following are detailed protocols for the preparation of this compound-loaded drug delivery systems. These protocols are based on established methodologies and should be optimized for specific experimental requirements.
Protocol 1: Preparation of this compound-Loaded PLGA-Chitosan Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound, followed by surface coating with chitosan for enhanced stability and mucoadhesion. The method employed is a modified oil-in-water (o/w) single emulsion-solvent evaporation technique.[4][8]
Materials:
-
This compound
-
PLGA (50:50, MW 15,000-25,000 Da)
-
Chitosan (low molecular weight)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Acetic acid
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution under constant stirring. Emulsify the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes or a probe sonicator at 40% amplitude for 2 minutes in an ice bath.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Chitosan Coating: Resuspend the nanoparticle pellet in 10 mL of a 0.5% (w/v) chitosan solution (prepared in 1% acetic acid). Stir the suspension for 1 hour at room temperature.
-
Final Collection and Lyophilization: Centrifuge the chitosan-coated nanoparticles at 15,000 x g for 20 minutes at 4°C. Wash the pellet with deionized water and resuspend in a suitable cryoprotectant solution (e.g., 5% trehalose). Freeze-dry the suspension to obtain a powder for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method.[9] This method is widely used for the encapsulation of hydrophobic drugs.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or Egg phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC and 25 mg of cholesterol, along with 10 mg of this compound, in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a bath sonicator for 30 minutes or a probe sonicator for 5-10 minutes in an ice bath.
-
Size Reduction (Extrusion - Optional but Recommended): For a more uniform size distribution, extrude the liposomal suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 20,000 x g) for 30 minutes or use size exclusion chromatography.
-
Storage: Store the final liposomal formulation at 4°C.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug delivery systems.
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded nanoparticles.
Caption: Proposed signaling pathway for the anti-cancer activity of this compound.
Caption: Rationale for using drug delivery systems for this compound.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion preparation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of this compound-loaded PLGA-chitosan nanoparticles: Cytotoxicity, apoptosis induction, and anti-angiogenic effects - 科研通 [ablesci.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Solid lipid nanoparticles for enhancing vinpocetine's oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Oxypeucedanin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin is a linear furanocoumarin naturally occurring in various plant species, particularly from the Apiaceae and Rutaceae families, such as Angelica dahurica and Citrus fruits.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties. Preclinical studies have demonstrated its potent antiproliferative, cytotoxic, anti-inflammatory, antiviral, and antiallergic activities.[1] Its mechanisms of action include the induction of cell cycle arrest, modulation of signaling pathways, and interaction with drug metabolizing enzymes and transporters, making it a compelling candidate for high-throughput screening (HTS) assays in drug discovery programs.[2][3]
These application notes provide an overview of this compound's biological activities and detailed protocols for its use in HTS assays, enabling researchers to explore its therapeutic potential.
Biological Activities and Potential HTS Applications
This compound exhibits a broad spectrum of biological effects that can be leveraged in various screening platforms:
-
Antiproliferative and Cytotoxic Activity: this compound has been shown to inhibit the growth of cancer cells.[2] This makes it a suitable positive control or test compound in HTS assays aimed at identifying novel anticancer agents.
-
Cell Cycle Modulation: It can induce G2/M phase cell cycle arrest in human hepatoma cells, suggesting its potential as a modulator of cell cycle checkpoints.[2] HTS assays focused on cell cycle regulators could utilize this compound to validate assay performance.
-
Modulation of Drug Transporters: this compound hydrate has been identified as a substrate of P-glycoprotein (P-gp), an important transporter involved in multidrug resistance.[3] This suggests its utility in HTS assays designed to screen for P-gp inhibitors or substrates.
-
Enzyme Inhibition: this compound hydrate has been reported to inhibit CYP3A4, a key enzyme in drug metabolism.[3] This activity can be explored in HTS assays for identifying potential drug-drug interactions.
-
Anti-inflammatory Effects: Its anti-inflammatory properties make it a relevant compound for screening in HTS assays targeting inflammatory pathways.[4]
-
Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential in screens for neuroprotective agents.[5]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's biological activities.
| Target/Assay | Cell Line | Endpoint | IC50/EC50 | Reference |
| Cytotoxicity | HeLa | Cell Viability (MTT assay) | 314 µg/mL | [6][7] |
| CYP3A4 Inhibition | In vitro | Enzyme Activity | 26.36 µM (as hydrate) | [3] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half.[8] EC50 (Effective Concentration 50) is the concentration of a drug that gives a half-maximal response.[8]
Experimental Protocols
High-Throughput Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound or other test compounds on a cancer cell line using a resazurin-based assay.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well clear-bottom black plates
-
Automated liquid handler
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Using an automated liquid handler, dispense 50 µL of cell suspension (e.g., 2,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and doxorubicin in assay medium.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. Add 10 µL of medium with DMSO for the vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (Ex/Em: 560/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
High-Throughput Cell Cycle Analysis
Objective: To assess the effect of this compound or other test compounds on cell cycle distribution using flow cytometry in a high-throughput format.
Materials:
-
SK-Hep-1 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control for G2/M arrest)
-
DMSO (vehicle control)
-
96-well deep-well plates
-
High-throughput flow cytometer with an autosampler
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Seeding and Treatment:
-
Seed SK-Hep-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or nocodazole for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Centrifuge the plate to pellet the cells.
-
Aspirate the supernatant and wash the cells with PBS.
-
Resuspend the cells in 100 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellets in 200 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Acquire the data using a high-throughput flow cytometer.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).
-
Compare the percentage of cells in the G2/M phase in treated versus control wells.
-
Visualizations
Caption: A generalized workflow for high-throughput screening.
Caption: p53-dependent G2/M cell cycle arrest pathway.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Bioscreening of this compound, a Known Furanocoumarin | Semantic Scholar [semanticscholar.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Formulation of Oxypeucedanin for Preclinical Efficacy and Safety Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a furanocoumarin found in several medicinal plants, has demonstrated promising pharmacological activities, including anti-cancer and neuroprotective effects. However, its poor aqueous solubility presents a significant challenge for preclinical development, leading to low bioavailability and potentially inconsistent experimental outcomes. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vitro and in vivo preclinical studies. The protocols focus on enhancing solubility and bioavailability to ensure reliable and reproducible results for efficacy and safety assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Aqueous Solubility | Poorly soluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol | [1] |
| logP | 2.3 - 2.8 | [1] |
| Bioavailability (oral, rat) | Approximately 10.26% | [2][3] |
Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for preclinical research. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, desired concentration).
Simple Solution for In Vitro Studies
For in vitro experiments using cell cultures, a simple solution in a suitable organic solvent is often sufficient.
Protocol 2.1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
For cell-based assays, dilute the stock solution to the final desired concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Co-solvent System for In Vivo Oral and Intravenous Administration
For initial in vivo pharmacokinetic and efficacy studies, a co-solvent system can be a straightforward approach to solubilize this compound.
Protocol 2.2: Preparation of this compound in a Co-solvent Vehicle for Rodent Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Use the minimal amount of DMSO required for complete dissolution.
-
Add PEG400 to the DMSO solution and mix thoroughly. A common ratio is 10-40% PEG400.
-
Slowly add saline or water for injection to the DMSO/PEG400 mixture while vortexing to reach the final desired volume and concentration. The final vehicle composition may be, for example, 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for administration.
-
Administer the formulation immediately after preparation.
Note: The final concentration of each solvent should be carefully considered to avoid toxicity in the animal model.
Nanosuspension for Enhanced Oral Bioavailability
Nanosuspensions significantly increase the surface area of the drug, leading to enhanced dissolution rate and bioavailability.
Protocol 2.3: Preparation of this compound Nanosuspension by Wet Milling
Materials:
-
This compound powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer(s) and wetting agent in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a controlled temperature for a specified duration (optimization required) until the desired particle size is achieved (typically < 200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Store the nanosuspension at 4°C.
Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Oral Administration
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Protocol 2.4: Development of an this compound SNEDDS Formulation
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Glass vials
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the nanoemulsion region.
-
Preparation of this compound-loaded SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Heat the mixture at approximately 40°C under gentle stirring until the this compound is completely dissolved and a clear, homogenous liquid is formed.
-
-
Characterization of the SNEDDS:
-
Self-emulsification assessment: Dilute the SNEDDS with water and observe the formation of a nanoemulsion.
-
Droplet size and PDI analysis: Determine the droplet size and PDI of the resulting nanoemulsion using dynamic light scattering.
-
Drug content analysis: Quantify the amount of this compound in the formulation using a validated analytical method (e.g., HPLC).
-
Key Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is essential for designing mechanistic studies.
ATR/Chk1 and p53 Signaling Pathways in Cancer
In human hepatoma cells, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis through the activation of the ATR/Chk1 and p53 signaling pathways.
Caption: this compound-induced ATR/Chk1 and p53 signaling.
MAPK Signaling Pathway in Neuroblastoma
This compound has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in neuroblastoma cells, which is involved in cell proliferation, differentiation, and survival.
Caption: Modulation of the MAPK signaling cascade by this compound.
Experimental Workflow for Preclinical Formulation Development
A systematic approach is necessary for the successful development of an this compound formulation for preclinical studies.
Caption: Workflow for this compound preclinical formulation.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and information provided in this document offer a comprehensive guide for researchers to develop suitable formulations for both in vitro and in vivo studies, thereby enabling a more accurate assessment of its therapeutic potential and safety profile. Careful characterization and optimization of the chosen formulation are paramount to ensure consistent and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Oxypeucedanin Yield Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve oxypeucedanin yield from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for isolating this compound?
A1: this compound is primarily isolated from plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4] Among the most cited sources are species from the genera Angelica, Ferulago, and Prangos within the Apiaceae family, and Citrus species in the Rutaceae family.[3][4][5] The roots of Angelica dahurica are noted as a particularly rich natural source of this compound.[3][4] Other documented plant sources include Peucedanum praeruptorum Dunn[6][7][8], Prangos ferulacea[9], and Angelica archangelica[10][11][12][13].
Q2: What are the general biosynthetic pathways leading to this compound?
A2: this compound, a linear furanocoumarin, is a secondary metabolite in plants. Its biosynthesis originates from the phenylpropanoid and mevalonic acid pathways.[2][5] The core furanocoumarin structure is formed by the fusion of a furan ring to umbelliferone (7-hydroxycoumarin).[2][5]
Q3: Can the yield of this compound be enhanced in cell cultures?
A3: Yes, a technique known as elicitation is an effective strategy for boosting the production of secondary metabolites, including furanocoumarins, in plant cell cultures.[14] Elicitors are compounds that stimulate plant defense responses, which in turn can enhance the secondary metabolism.[14] These can be biotic (e.g., yeast extract, fungal lysates) or abiotic (e.g., metal ions, salts).[14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and yield enhancement of this compound.
Low Extraction Yield
Problem: The yield of this compound from the plant material is lower than expected.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Suboptimal Solvent Choice | Experiment with a range of solvents with varying polarities. Polar solvents like methanol, ethanol, and acetone, as well as their aqueous mixtures, are commonly used for furanocoumarin extraction.[16] Ethyl acetate-soluble partitions have also been noted as a major source for isolation.[3][4] | The choice of solvent significantly impacts extraction efficiency.[16] |
| Inappropriate Extraction Method | Consider alternative extraction techniques. If maceration yields are low, methods like ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), or high-speed counter-current chromatography (HSCCC) may offer better efficiency.[2][17] | Advanced techniques can reduce extraction time and solvent consumption while increasing yield.[17][18][19] |
| Plant Material Variability | The concentration of furanocoumarins can be influenced by the plant's developmental stage and seasonality.[16] Younger plant organs, for instance, may have higher concentrations.[16] | Ensure consistency in the collection of plant material, noting the developmental stage and time of year. |
| Inefficient Particle Size | Grind the dried plant material into a fine powder to increase the surface area available for solvent interaction. | Proper sample pre-treatment is crucial for efficient extraction.[16] |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the crude extract.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Co-elution of Similar Compounds | Employ a multi-step purification strategy. Combine different chromatographic techniques based on varying separation principles. For example, follow up silica gel column chromatography with Sephadex LH-20 chromatography or preparative HPLC.[2] | The complexity of plant extracts often requires orthogonal separation methods for high purity. |
| Low Resolution in Column Chromatography | Optimize the mobile phase composition. A gradient elution, for instance from n-hexane to ethyl acetate, can improve the separation of compounds on a silica gel column.[2] | Fine-tuning the solvent system is critical for achieving good chromatographic resolution. |
| Presence of Pigments and Fats | Incorporate a "winterization" or defatting step prior to chromatography. This can be achieved by dissolving the crude extract in a solvent like methanol and chilling it to precipitate lipids.[9] | Removing interfering substances early in the purification process can significantly improve the efficiency of subsequent chromatographic steps. |
Elicitation Ineffectiveness in Cell Cultures
Problem: Application of elicitors to plant cell suspension cultures does not lead to an increased this compound yield.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Incorrect Elicitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the elicitor. The effective concentration can vary significantly between different elicitors and plant species.[15] | Both the type and concentration of the elicitor are critical factors for a successful response.[20] |
| Suboptimal Exposure Time | Optimize the duration of elicitor treatment. The peak accumulation of secondary metabolites may occur at a specific time point after the introduction of the elicitor.[20] | The timing and duration of elicitor exposure are crucial parameters to optimize.[21] |
| Cell Culture Growth Phase | Apply the elicitor during the appropriate growth phase of the cell culture, often the exponential growth phase. | The physiological state of the cells can influence their responsiveness to elicitation. |
| Elicitor Specificity | Test a variety of both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid, metal salts) elicitors.[14][15][22] | Some plant species or cell lines may respond more strongly to specific types of elicitors.[20] |
Data Presentation
Table 1: Comparison of Optimized Extraction Conditions for this compound Hydrate from Angelica dahurica
| Extraction Method | Key Parameters | Optimized Value | Resulting Yield | Reference |
| Ionic Liquid Extraction | Solvent/Solid Ratio | 8:1 | 98.06% | [23] |
| Temperature | 60 °C | [23][24] | ||
| Time | 180 min | [23] |
Table 2: Effect of Temperature on Ionic Liquid Extraction Yield of this compound Hydrate
| Temperature (°C) | Extraction Yield (%) |
| 20 | < 92.67 |
| 40 | < 92.67 |
| 50 | < 92.67 |
| 60 | 92.67 |
| 70 | Decreased from peak |
| Data derived from graphical representation in the source.[24] |
Experimental Protocols
Protocol 1: Solvent Extraction and Isolation of this compound from Prangos ferulacea Roots
This protocol is adapted from a study on the extraction of furanocoumarins from Prangos ferulacea.[9]
1. Maceration: a. Air-dry the roots of P. ferulacea. b. Macerate 850 g of the dried root powder with 8.5 L of acetone (in a 1:10 solid-to-solvent ratio) for 3 days at room temperature, with intermittent mixing. c. Repeat the maceration process two more times with fresh acetone. d. Combine the acetone extracts and remove the solvent under vacuum to obtain a dark brown viscous residue.
2. Defatting (Winterization): a. Dissolve the residue in methanol (MeOH). b. Chill the methanolic solution to precipitate lipids and other non-polar compounds. c. Filter the solution to remove the precipitate, yielding a defatted extract.
3. Chromatographic Fractionation: a. Subject the defatted extract to vacuum liquid chromatography (VLC) on a silica gel column. b. Elute the column with a gradient of ethyl acetate (EtOAc) in heptane, starting from 10% and gradually increasing to 100% EtOAc. c. Collect the fractions based on their TLC profiles.
4. Final Purification: a. Subject the fractions containing this compound to further purification using open column chromatography on silica gel. b. Use appropriate solvent systems to achieve separation. c. Identify the pure compound using spectroscopic methods such as 1H-NMR and mass spectrometry.[9]
Protocol 2: Supercritical Fluid Extraction (SFE) of Furanocoumarins
This is a general protocol for SFE, with parameters that should be optimized for this compound extraction based on literature for similar compounds.[25][26][27][28][29]
1. Sample Preparation: a. Grind the dried plant material (e.g., Angelica dahurica roots) to a fine powder. b. Load a specific amount of the powder into the SFE extraction vessel.
2. SFE System Setup and Optimization: a. Temperature: Set the extraction temperature. A typical starting range for flavonoid and coumarin extraction is 40-60°C.[25] Temperature can have a dual effect, so optimization is key.[25] b. Pressure: Set the extraction pressure. A common range is 20-30 MPa. c. Co-solvent (Modifier): Use a co-solvent such as ethanol to increase the polarity of the supercritical CO2. The concentration of the co-solvent (e.g., 5-15%) is a critical parameter to optimize. d. Flow Rate: Set the flow rate of the CO2 and the co-solvent.
3. Extraction and Collection: a. Pump liquid CO2 into the vessel, where it becomes supercritical under the set temperature and pressure. b. Allow the supercritical fluid (with co-solvent) to pass through the plant material, dissolving the target compounds. c. Depressurize the fluid in a collector, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate. d. Collect the extract for further analysis and purification.
4. Optimization: a. Systematically vary the temperature, pressure, and co-solvent concentration to find the optimal conditions for maximizing this compound yield. An orthogonal experimental design can be employed for efficient optimization.[25]
Visualizations
References
- 1. (-)-Oxypeucedanin | 26091-73-6 | XO167943 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 5. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Peucedanum praeruptorum Dunn| BioCrick [biocrick.com]
- 9. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Angelica archangelica (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 11. Plant Angelica archangelica (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 12. Plant Angelica archangelica (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 13. e-lactancia.org [e-lactancia.org]
- 14. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elicitor-Induced Production of Biomass and Pharmaceutical Phenolic Compounds in Cell Suspension Culture of Date Palm (Phoenix dactylifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. digital.csic.es [digital.csic.es]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Oxypeucedanin Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of oxypeucedanin and its isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution or Co-elution of Isomers | Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle structural differences between isomers like this compound and isoimperatorin. | - Column Screening: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for these compounds. - Particle Size: Employ columns with smaller particle sizes (e.g., sub-2 µm) to increase efficiency, which can improve resolution.[1] |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient differential partitioning for the isomers. | - Solvent Ratio Adjustment: Fine-tune the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity.[2] - Mobile Phase Additives: For ionizable compounds, adding modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution.[3] | |
| Inadequate Temperature Control: Column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. | Optimize the column temperature. A good starting point is 30-40°C.[4] | |
| Peak Tailing | Secondary Interactions: Active sites on the silica backbone of the stationary phase can interact with the analytes, causing tailing. | - Mobile Phase Modifiers: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to mask active sites. - End-capped Columns: Use a high-quality, end-capped column to minimize silanol interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Mobile Phase Inconsistency: Changes in the mobile phase composition, such as evaporation of the organic component or pH shifts. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2] - Use a buffered mobile phase if pH control is critical. |
| Pump Malfunction: Inconsistent flow rate from the HPLC pump. | Check the pump for leaks and ensure it is delivering a stable flow rate. | |
| Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. | Use a column oven to maintain a constant and uniform temperature. | |
| High Backpressure | System Blockage: Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[3] - Use a guard column to protect the analytical column. - If a blockage is suspected, systematically check components by disconnecting them in reverse order of flow. |
| Sample Precipitation: The sample solvent may be too strong, causing the analytes to precipitate upon injection into the mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| No Peaks or Very Small Peaks | Detector Issue: The detector lamp may be off or failing. | Ensure the detector lamp is on and has sufficient energy. |
| Injection Problem: No sample was injected, or the incorrect sample was used. | Verify the autosampler sequence and vial positions. Manually inject a standard to confirm system performance. | |
| Sample Degradation: this compound and its isomers can be sensitive to light and temperature. | Store samples in amber vials and at low temperatures to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A good starting point is to use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. A common mobile phase combination is water (often with a small amount of acid like 0.1% formic acid) and acetonitrile or methanol. A gradient from a lower to a higher organic phase concentration allows for the elution of compounds with a range of polarities.[2][5]
Q2: How can I confirm the identity of this compound and its isomers in my chromatogram?
The most reliable method for peak identification is to use authenticated reference standards for this compound and its expected isomers (e.g., isoimperatorin, imperatorin). By comparing the retention times and UV spectra of the peaks in your sample with those of the standards, you can confirm their identity.[6] For unambiguous identification, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[7]
Q3: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?
For crude extracts from plants like Angelica dahurica, sample preparation is crucial. A typical procedure involves:
-
Extraction: Macerate or sonicate the powdered plant material with a suitable solvent, such as methanol or ethanol.[3]
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[3]
-
Solid-Phase Extraction (SPE): For complex extracts, SPE can be used to clean up the sample and enrich the furanocoumarin fraction.
Q4: What detection wavelength is optimal for this compound and its isomers?
Furanocoumarins generally have strong UV absorbance. A diode array detector (DAD) is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. A common detection wavelength for these compounds is around 320 nm.[8]
Experimental Protocols
General HPLC Method for Furanocoumarin Analysis in Angelica Extracts
This protocol is a general starting point and should be optimized for your specific application.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 321 nm[3]
-
Injection Volume: 10 µL
Sample Preparation from Angelica Root Powder
-
Accurately weigh 1.0 g of the powdered and dried Angelica root into a flask.
-
Add 50 mL of 70% methanol.
-
Sonicate for 30 minutes at room temperature.[2]
-
Allow the mixture to cool and then filter through a 0.45 µm membrane filter into an HPLC vial.[2][3]
Quantitative Data
The separation of furanocoumarin isomers is highly dependent on the specific chromatographic conditions. Below is a summary of reported retention factor (Rf) values from an HPTLC analysis, which can provide a relative measure of polarity and elution order.
Table 1: HPTLC Rf Values of Furanocoumarins
| Compound | Rf Value |
| Isoimperatorin | 0.84 |
| Imperatorin | 0.69 |
| This compound | 0.64 |
| Xanthotoxol | 0.57 |
| Byakangelicin | 0.19 |
Data sourced from an HPTLC method with a mobile phase of petroleum ether-ethyl acetate (3:2, v/v).[9]
The following table presents retention times for this compound and related isomers from a UPLC-MS/MS study, demonstrating the separation achievable with ultra-high-performance liquid chromatography.
Table 2: UPLC-MS/MS Retention Times of Furanocoumarins
| Compound | Retention Time (min) |
| This compound | Not specified |
| Imperatorin | Not specified |
| Isoimperatorin | Not specified |
While the specific retention times were not provided in the abstract, the study successfully developed a method for their simultaneous determination.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Simultaneous Determination of the Content of Isoimperatorin, Imperatorin, this compound, Xanthotoxol and Byakangelicin in Angelica dahurica by HPTLC Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Oxypeucedanin for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing oxypeucedanin, ensuring its stability during long-term storage is critical for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this furanocoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes a furan ring and an epoxide ring. The primary factors leading to its degradation are:
-
pH: The epoxide ring in this compound is unstable in acidic aqueous environments, leading to hydrolysis to form this compound hydrate. It is also susceptible to degradation under strongly alkaline conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Like many furanocoumarins, this compound may be sensitive to light, which can induce photolytic degradation.
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents can lead to the breakdown of the molecule.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, it can be expected to remain stable for at least four years.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). To prepare stock solutions, dissolve the solid compound in the desired solvent, purging with an inert gas to remove oxygen. For long-term storage of stock solutions, it is recommended to:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day. The epoxide ring is prone to hydrolysis in aqueous environments, leading to the formation of this compound hydrate. If your experiment requires an aqueous buffer, it is best to prepare the dilution from your organic stock solution immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Review your storage conditions. Ensure solid compound is stored at -20°C and stock solutions at -80°C or -20°C for the recommended duration. 2. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. 3. Prepare aqueous solutions fresh for each experiment. 4. Verify the purity of your stored this compound using a stability-indicating analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. The primary degradation product in the presence of moisture is likely this compound hydrate. 2. Other degradation products may form under exposure to light, extreme pH, or oxidizing agents. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method. |
| Precipitation observed in my stock solution upon thawing. | The solubility of this compound may be lower at colder temperatures. | 1. Gently warm the solution to 37°C and sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. |
| Discoloration of the solid compound or solution. | Potential degradation or contamination. | 1. Discard the discolored material. 2. Ensure storage containers are properly sealed and protected from light. 3. Use high-purity solvents for preparing solutions. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following table summarizes general stability information.
| Storage Form | Solvent | Temperature | Recommended Duration | Reference |
| Solid | N/A | -20°C | ≥ 4 years | |
| Stock Solution | DMSO, Ethanol, DMF | -80°C | ≤ 6 months | [1][2] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | ≤ 1 month | [1][2] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | ≤ 1 day |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to the initial stock concentration.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight for 48 hours or in a photostability chamber.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to quantify this compound and separate it from its degradation products. Method validation according to ICH guidelines is recommended for rigorous applications.
-
Instrumentation: High-Performance Liquid Chromatography with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for furanocoumarin analysis. A typical gradient could be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (approximately 222, 251, 260, 269, and 310 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
"troubleshooting oxypeucedanin synthesis side reactions"
Welcome to the technical support center for the synthesis of oxypeucedanin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this linear furanocoumarin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, which is commonly prepared through the epoxidation of a prenylated coumarin precursor such as osthenol or imperatorin.
1. Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I resolve this?
Answer: Low or no product yield is a common challenge that can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.
Troubleshooting & Optimization
-
Sub-optimal Reaction Conditions:
-
Temperature: Epoxidation reactions are sensitive to temperature. High temperatures can lead to degradation of the product and starting material. It is crucial to maintain the recommended temperature for the specific protocol. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Reaction Time: The reaction time can vary. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and to check for the consumption of the starting material.
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Solvent: The choice of solvent can significantly impact the reaction. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for epoxidations with reagents like meta-chloroperoxybenzoic acid (m-CPBA). Ensure your solvent is anhydrous, as water can lead to unwanted side reactions.
-
-
Reagent Quality and Stoichiometry:
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Purity of Starting Materials: Ensure the purity of your prenylated coumarin precursor (e.g., osthenol, imperatorin). Impurities can interfere with the epoxidation reaction.
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Oxidizing Agent Activity: The activity of the oxidizing agent, such as m-CPBA, is critical. m-CPBA can degrade over time. It is advisable to use freshly purchased or properly stored m-CPBA. The purity of commercial m-CPBA is often around 70-77%, with the remainder being meta-chlorobenzoic acid and water, which can affect the reaction.
-
Stoichiometry: Incorrect stoichiometry of the oxidizing agent can lead to incomplete reactions or the formation of side products. A slight excess of the oxidizing agent is often used, but a large excess can promote side reactions.
-
2. Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?
Answer: The formation of side products is a frequent issue in this compound synthesis, primarily during the epoxidation step.
Common Side Reactions and Mitigation Strategies:
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Diol Formation: The epoxide ring is susceptible to acid-catalyzed hydrolysis, leading to the formation of the corresponding diol. This is particularly problematic when using m-CPBA, as its byproduct, meta-chlorobenzoic acid, can catalyze this ring-opening.
-
Mitigation:
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Buffered Conditions: Perform the reaction in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acidic byproduct.
-
Aprotic Solvent: Use a dry, aprotic solvent to minimize the presence of water.
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Purified m-CPBA: Using purified m-CPBA can reduce the amount of acidic impurity.[1]
-
-
-
Rearrangement Products: The epoxide may undergo rearrangement under acidic conditions to form other isomers.
-
Over-oxidation: In some cases, other parts of the molecule may be susceptible to oxidation, although the prenyl double bond is generally the most reactive site for epoxidation.
3. Difficulty in Product Purification
Question: I am struggling to purify the synthesized this compound from the reaction mixture. What are the recommended purification methods?
Answer: Purifying this compound from the reaction mixture, which may contain unreacted starting materials, the oxidizing agent's byproduct, and other side products, requires appropriate chromatographic techniques.
Purification Protocol:
-
Work-up: After the reaction is complete, it is crucial to quench any remaining oxidizing agent. This can be done by washing the reaction mixture with a solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Subsequently, washing with a base like sodium bicarbonate will help remove the acidic byproduct.
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.
-
Preparative TLC: For smaller scale reactions, preparative thin-layer chromatography (pTLC) can be a viable option.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of this compound. Please note that specific values will depend on the detailed experimental protocol being followed.
| Parameter | Typical Range/Condition | Effect on Reaction |
| Temperature | 0 °C to 25 °C | Higher temperatures can increase reaction rate but may also promote side reactions and product degradation. |
| Reaction Time | 2 - 24 hours | Should be optimized by monitoring the reaction to ensure complete conversion without significant byproduct formation. |
| Solvent | Dichloromethane, Chloroform | Must be anhydrous and aprotic to prevent epoxide ring-opening. |
| m-CPBA Purity | 70-77% (commercial) | Higher purity reduces acidic byproducts, minimizing diol formation. |
| Base Additive | NaHCO₃, K₂CO₃ | Neutralizes acidic byproducts, preventing acid-catalyzed side reactions. |
Experimental Protocols
A plausible synthetic route to this compound involves the epoxidation of a suitable prenylated furanocoumarin precursor.
Key Experiment: Epoxidation of a Prenylated Furanocoumarin
Objective: To synthesize this compound via the epoxidation of a prenylated precursor.
Materials:
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Prenylated furanocoumarin (e.g., osthenol or imperatorin)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the prenylated furanocoumarin in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve a slight molar excess (e.g., 1.1 to 1.5 equivalents) of m-CPBA in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the furanocoumarin over a period of 30-60 minutes.
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Monitor the reaction progress by TLC. The reaction is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred for an additional period until the starting material is consumed.
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Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting a potential side reaction.
References
Technical Support Center: Enhancing Oxypeucedanin Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of oxypeucedanin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in animal models?
A1: Studies in rat models have demonstrated that this compound has poor oral bioavailability. Following a single oral administration of 20 mg/kg, the mean absolute bioavailability was found to be approximately 10.26%[1][2][3]. This low bioavailability is attributed to poor absorption and slow absorption characteristics[1][2][3].
Q2: Why is the oral bioavailability of this compound so low?
A2: The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption[4].
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump[3]. This transporter, located in the apical membrane of intestinal epithelial cells, actively pumps xenobiotics like this compound back into the intestinal lumen, thereby reducing its net absorption.
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First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver[5]. This presystemic metabolism degrades the compound before it can reach systemic circulation. Furanocoumarins, as a class, are known to be both substrates and inhibitors of CYP3A4[5][6][7][8].
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
A3: The main approaches to improve the oral bioavailability of this compound focus on overcoming the challenges mentioned above:
-
Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption[4][9][10][11]. These formulations can also facilitate lymphatic transport, partially bypassing first-pass metabolism in the liver.
-
Inhibition of P-glycoprotein (P-gp): Co-administration of this compound with a P-gp inhibitor can block the efflux pump, leading to increased intracellular concentration and enhanced absorption. Many natural compounds, including some flavonoids and other furanocoumarins, have been shown to inhibit P-gp[12][13].
-
Inhibition of CYP3A4 Metabolism: Co-administration with a CYP3A4 inhibitor can reduce the first-pass metabolism of this compound, thereby increasing the amount of active compound reaching systemic circulation. Grapefruit juice and its furanocoumarin constituents are well-known inhibitors of CYP3A4[5][14].
-
Modulation of Tight Junctions: The paracellular pathway, regulated by tight junctions between intestinal epithelial cells, can be a route for drug absorption. Transiently opening these junctions with specific modulators can increase the permeability of the intestinal barrier to compounds like this compound.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Question: My in vivo pharmacokinetic studies with an oral this compound formulation are showing high inter-animal variability in plasma concentrations. What could be the cause and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution of this compound suspension. | 1. Improve Formulation: Consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to ensure more consistent and rapid emulsification and dissolution in the GI tract[9][10]. 2. Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is uniform and in the micron or sub-micron range to improve dissolution rate. |
| Inconsistent food intake affecting GI physiology. | 1. Standardize Fasting Period: Ensure a consistent and adequate fasting period (typically 12 hours for rats) before oral administration to minimize the influence of food on gastric emptying and intestinal transit time. 2. Control Post-Dosing Feeding: Standardize the time at which animals are given access to food post-dosing. |
| Variable P-gp and CYP3A4 activity among animals. | 1. Use of Inhibitors: Co-administer a potent P-gp and/or CYP3A4 inhibitor to saturate these systems and reduce their impact on variability. 2. Animal Strain: Ensure the use of a single, well-characterized animal strain to minimize genetic variability in metabolic enzyme and transporter expression. |
Issue 2: No Significant Improvement in Bioavailability with a Nanoemulsion Formulation
Question: I have formulated this compound in a nanoemulsion, but my pharmacokinetic studies in rats do not show a significant improvement in bioavailability compared to a simple suspension. What could be wrong?
Answer:
| Potential Cause | Troubleshooting Steps |
| Instability of the nanoemulsion in the GI tract. | 1. Characterize Emulsion Stability: Assess the stability of your nanoemulsion in simulated gastric and intestinal fluids (SGF and SIF). The emulsion should not undergo significant droplet coalescence or drug precipitation. 2. Optimize Surfactant/Co-surfactant System: The choice and concentration of surfactant and co-surfactant are critical for emulsion stability. You may need to screen different combinations to find one that is stable under GI conditions. |
| Suboptimal Droplet Size. | 1. Measure Droplet Size: Characterize the droplet size of your nanoemulsion after preparation and after dilution in simulated GI fluids. A smaller droplet size (typically < 200 nm) provides a larger surface area for absorption[15]. 2. Refine Homogenization Process: Optimize the homogenization parameters (e.g., sonication time/amplitude, homogenization pressure/cycles) to achieve a smaller and more uniform droplet size. |
| Continued P-gp Efflux and First-Pass Metabolism. | 1. Incorporate a P-gp/CYP3A4 Inhibitor: Even with improved solubility, P-gp efflux and CYP3A4 metabolism can still limit bioavailability. Consider incorporating a dual inhibitor into your nanoemulsion formulation. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and a related furanocoumarin, imperatorin, from animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous and Oral Administration [1][2][3]
| Parameter | Intravenous (2.5 mg/kg) | Intravenous (5 mg/kg) | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| T1/2z (h) | 0.61 ± 0.12 | 0.66 ± 0.15 | 0.64 ± 0.13 | 2.94 ± 1.12 |
| Tmax (h) | - | - | - | 3.38 ± 1.30 |
| Cmax (ng/mL) | - | - | - | 193.4 ± 65.7 |
| AUC(0-t) (ng·h/mL) | 358.6 ± 64.2 | 702.1 ± 135.8 | 1456.7 ± 289.5 | 1189.6 ± 432.1 |
| AUC(0-∞) (ng·h/mL) | 360.2 ± 65.1 | 705.3 ± 138.2 | 1461.2 ± 292.4 | 1224.8 ± 456.3 |
| Absolute Bioavailability (F %) | - | - | - | 10.26 |
Table 2: Pharmacokinetic Parameters of Imperatorin Plain Tablets vs. Sustained-Release Tablets in Beagle Dogs [16]
| Parameter | Plain Tablets | Sustained-Release Tablets |
| Tmax (h) | 1.71 ± 0.42 | 5.33 ± 1.03 |
| Cmax (ng/mL) | 230.14 ± 45.67 | 145.31 ± 32.18 |
| AUC(0-t) (ng·h/mL) | 1105.32 ± 213.45 | 1406.27 ± 258.91 |
| Relative Bioavailability (%) | 100 | 127.25 |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol is adapted from the methodology described by Zheng et al. (2022)[1][3].
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals for 12 hours prior to drug administration, with free access to water.
-
Drug Formulation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline).
-
Oral (PO): Prepare a suspension of this compound in a 0.5% aqueous solution of sodium carboxymethyl cellulose (CMC-Na).
-
-
Administration:
-
IV: Administer the this compound solution via the tail vein.
-
PO: Administer the this compound suspension by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis (UPLC/MS/MS):
-
Sample Preparation: Precipitate plasma proteins by adding methanol (containing an internal standard such as imperatorin). Vortex and centrifuge.
-
Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
This is a general protocol for the preparation of SLNs by the high-pressure homogenization method, which can be adapted for this compound[11][17][18][19][20].
-
Lipid and Drug Preparation:
-
Heat the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) to 5-10°C above its melting point.
-
Dissolve the lipophilic drug (this compound) in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine using electrophoretic light scattering.
-
Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the SLNs by ultracentrifugation and quantify the drug in the supernatant and/or the pellet.
-
Signaling Pathways and Experimental Workflows
Mechanism of P-glycoprotein and CYP3A4 Inhibition by Furanocoumarins
Furanocoumarins, including this compound, can increase the bioavailability of co-administered drugs by inhibiting both the P-gp efflux pump and CYP3A4 metabolic enzymes in the intestine and liver. This dual inhibition reduces drug efflux back into the intestinal lumen and decreases first-pass metabolism, leading to higher plasma concentrations of the drug.
Caption: Dual inhibition of P-gp and CYP3A4 by this compound.
TNF-α Signaling Pathway Leading to Tight Junction Disruption
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can increase intestinal permeability by disrupting the tight junction complex. TNF-α binds to its receptor (TNFR), initiating a signaling cascade that often involves the activation of NF-κB and MAP kinase pathways like ERK1/2. This can lead to the downregulation and mislocalization of key tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin, thereby compromising the intestinal barrier function.
Caption: TNF-α induced disruption of intestinal tight junctions.
Experimental Workflow for Evaluating Bioavailability Enhancement Strategies
This workflow outlines the steps to assess the effectiveness of different formulations or co-administered inhibitors in enhancing the oral bioavailability of this compound.
Caption: Workflow for evaluating this compound bioavailability.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP3A4 - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imperatorin sustained-release tablets: In vitro and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. mdpi.com [mdpi.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing batch-to-batch variability of oxypeucedanin extracts"
Technical Support Center: Oxypeucedanin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in this compound extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts can stem from several factors, which can be broadly categorized as:
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Raw Material Variability : The phytochemical profile of plants is influenced by genetics, geographical location, climate, and harvest time. For instance, the this compound content in Angelica dahurica has been shown to vary significantly between batches from different origins.[1][2] Post-harvest processing, such as drying and storage conditions, also plays a critical role.[3]
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Extraction Process Inconsistencies : The choice of extraction method and parameters can dramatically affect the final extract. Key parameters include the type of solvent used, temperature, extraction duration, and the ratio of solvent to solid material.[4][5] For example, ultrasonic-assisted extraction (UAE) has been shown to yield higher quantities of this compound compared to maceration or Soxhlet extraction.[1]
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Chemical Instability and Contamination : this compound, containing an epoxide ring, may be susceptible to degradation under certain pH or temperature conditions.[2][6] Contamination from the raw material or during the extraction process can also introduce variability.[7]
Q2: Which plant sources are richest in this compound?
A2: The methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of this compound.[1][6][8] Other notable sources include various species from the Apiaceae family (such as Prangos ferulacea and Ferulago species) and the Rutaceae family (such as Citrus species).[1][6][9]
Q3: What are the recommended solvents for extracting this compound?
A3: Methanol and ethanol (including hydro-alcoholic mixtures) are commonly and effectively used for extracting this compound.[1] Ethyl acetate is often used for partitioning and isolating this compound from crude extracts.[1][6] The choice of solvent is a critical parameter influencing the extraction yield and purity.[5][10]
Q4: How can I accurately quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or diode array detector (DAD) is a widely used and reliable method for the quantification of this compound.[1][11] Other advanced techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) and quantitative Proton Nuclear Magnetic Resonance (1H-qNMR), which offer high sensitivity and specificity.[12]
Q5: What are the optimal conditions for storing this compound extracts to ensure stability?
A5: To maintain stability, extracts should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the extracts at -20°C.[12] It is also recommended to use airtight containers to minimize exposure to air and moisture, which can contribute to degradation.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). Methanolic extracts have shown high this compound content.[1] |
| Sub-optimal extraction parameters (time, temperature, solvent-to-solid ratio). | Optimize these parameters. For instance, increasing the extraction temperature to 60°C has been shown to improve yield.[4][13] An optimal solvent-to-solid ratio (e.g., 8:1) can also enhance extraction.[4] | |
| Inefficient extraction method. | Consider using ultrasonic-assisted extraction (UAE), which has demonstrated higher yields compared to traditional methods like maceration.[1] | |
| High Batch-to-Batch Variability in this compound Content | Inconsistent raw plant material. | Source plant material from a single, reputable supplier. Implement rigorous quality control for incoming raw materials, including macroscopic and microscopic identification and phytochemical profiling.[3][7] |
| Fluctuations in extraction process parameters. | Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction process.[14] Maintain consistent parameters such as temperature, time, and solvent-to-solid ratio for every batch.[4] | |
| Inconsistent analytical methodology. | Use a validated analytical method for quantification, such as HPLC.[11] Ensure consistent sample preparation and use of a reference standard. | |
| Presence of Impurities in the Final Extract | Co-extraction of undesired compounds. | Employ a more selective solvent system.[15] Incorporate purification steps such as liquid-liquid partitioning or column chromatography after the initial extraction.[1][12] |
| Contamination during processing. | Ensure all equipment is thoroughly cleaned between batches to prevent cross-contamination.[7] Use high-purity solvents. | |
| Formation of Emulsions During Liquid-Liquid Extraction | High concentration of surfactant-like compounds in the extract. | Gently swirl the mixture instead of vigorous shaking.[16] Add brine (salting out) to increase the ionic strength of the aqueous phase and promote phase separation.[16] |
Quantitative Data Summary
Table 1: this compound Content in Angelica dahurica Across Different Batches and Extraction Conditions.
| Plant Source/Batch | Extraction Solvent | Analytical Method | This compound Content | Reference |
| A. dahurica (19 batches) | 70% Hydro-ethanolic | HPLC-DAD | 1.24 to 4.98 mg/g | [1][2] |
| A. dahurica (Korean origin) | Not specified | HPLC-UV | 0.063% | [1] |
| A. dahurica (Chinese origin) | Not specified | HPLC-UV | 0.024% | [1] |
| A. dahurica | Methanolic | HPLC-UV | 0.81 µg/mL | [1] |
| A. dahurica | Methanolic | HPLC-UV | 22.30 µg/g | [1] |
Table 2: Effect of Extraction Parameters on this compound Yield.
| Parameter | Condition | Yield of this compound Hydrate | Reference |
| Solvent/Solid Ratio | 8:1 | Optimized | [4] |
| Temperature | 60 °C | 92.67% | [4] |
| Time | 180 min | 94.64% | [4] |
| Optimized Conditions (Combined) | 8:1 ratio, 60°C, 180 min | 98.06% | [4] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on methods that have shown high efficiency for this compound extraction.[1]
-
Preparation of Plant Material :
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Obtain dried roots of Angelica dahurica.
-
Grind the roots into a fine powder (e.g., 40-60 mesh).
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Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.
-
-
Extraction :
-
Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (solvent-to-solid ratio of 10:1).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 60°C for 60 minutes.
-
-
Isolation :
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate. Re-extract the residue twice more with 100 mL of 80% methanol each time.
-
Combine all the filtrates.
-
-
Concentration :
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Storage :
-
Store the dried crude extract in an airtight container at -20°C.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is a generalized method based on common practices for analyzing this compound.[1][11]
-
Instrumentation and Conditions :
-
HPLC System : A system equipped with a UV detector, autosampler, and C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B). A common gradient might be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm or 300 nm.
-
Injection Volume : 10 µL.
-
-
Preparation of Standard Solution :
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Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards in the range of 1-50 µg/mL.
-
-
Preparation of Sample Solution :
-
Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification :
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for Extraction and Analysis of this compound.
Caption: Logical Flow for Troubleshooting Batch Variability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 4. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What factors affect extraction efficiency? [proseaworld.com]
- 6. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elitextraction.com [elitextraction.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 11. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Oxypeucedanin Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing oxypeucedanin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental dosages and protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in rats for pharmacokinetic studies?
A1: For pharmacokinetic studies in rats, intravenous (IV) doses of 2.5, 5, and 10 mg/kg have been successfully used.[1][2][3] For oral administration (intragastric), a dose of 20 mg/kg has been reported.[1][2][3] It's important to note that this compound has low oral bioavailability, estimated at around 10.26% in rats.[1][3]
Q2: I am investigating the anti-inflammatory effects of this compound. What in vivo model and dosage are recommended?
Q3: Are there any established in vivo dosages for anti-cancer studies with this compound?
A3: One study investigating the protective effects of this compound against cisplatin-induced intestinal toxicity in mice used an intraperitoneal (i.p.) dose of 15 mg/kg.[4] While this is not a direct anti-cancer efficacy study, it provides a reference for a well-tolerated in vivo dose in a cancer-related context. Most anti-cancer research on this compound has been conducted in vitro, showing effects on apoptosis and cell cycle arrest.[5][6][7][8][9]
Q4: What is the recommended vehicle for administering this compound in vivo?
A4: The choice of vehicle depends on the route of administration. For intravenous administration, a solution prepared for injection is necessary. For oral or intraperitoneal administration, a suspension or solution in a suitable vehicle is required. Given its poor water solubility, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) and then diluted with an aqueous buffer, such as phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.
Q5: What is the LD50 of this compound?
A5: A specific LD50 value for this compound was not identified in the provided search results. As with any compound with limited toxicity data, it is recommended to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound during formulation preparation. | This compound has low aqueous solubility. | 1. First, dissolve this compound in an organic solvent such as DMSO or ethanol. 2. Gently warm the solution and use sonication to aid dissolution. 3. For in vivo administration, dilute the stock solution with a suitable vehicle like PBS or corn oil. Ensure the final concentration of the organic solvent is within acceptable limits for your animal model (typically <5% DMSO for intraperitoneal injection). |
| Low or no detectable levels of this compound in plasma after oral administration. | Poor oral bioavailability is a known characteristic of this compound.[1][3] | 1. Consider using a higher oral dose. 2. Explore the use of formulation strategies to enhance bioavailability, such as nano-liposomal formulations. 3. If feasible for your experimental goals, consider alternative routes of administration with higher bioavailability, such as intravenous or intraperitoneal injection. |
| Unexpected toxicity or adverse effects in experimental animals. | The dose may be too high, or the vehicle may be causing toxicity. | 1. Perform a dose-escalation study to determine the MTD. 2. Include a vehicle-only control group to rule out any adverse effects from the formulation. 3. Carefully observe the animals for any clinical signs of toxicity. If adverse effects are observed, reduce the dose. |
| Lack of a clear dose-response relationship in the experimental results. | The selected dose range may be too narrow or not centered around the effective concentration. | 1. Conduct a pilot study with a wider range of doses to identify the therapeutic window. 2. Ensure that the formulation is homogenous and that each animal receives the correct dose. 3. Increase the number of animals per group to enhance statistical power. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2.5, 5, 10 mg/kg) | Oral Administration (20 mg/kg) | Reference |
| Half-life (T1/2z) | 0.61 - 0.66 h | 2.94 h | [1] |
| Mean Residence Time (MRT) | 0.62 - 0.80 h | 5.86 h | [1] |
| Time to Peak Concentration (Tmax) | N/A | 3.38 h | [1] |
| Apparent Volume of Distribution (Vz) | 4.98 - 7.50 L/kg | N/A | [1] |
| Systemic Clearance (CLz) | 5.64 - 8.55 L/h/kg | N/A | [1] |
| Absolute Bioavailability | N/A | 10.26% | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
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Animal Model: Male Sprague-Dawley rats (200-250 g).
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Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
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Drug Preparation:
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Intravenous (IV) solution: Dissolve this compound in a suitable solvent (e.g., a mixture of DMSO and PEG300) to achieve the desired concentrations (e.g., 2.5, 5, and 10 mg/mL).
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Oral (PO) suspension: Suspend this compound in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to achieve the desired concentration (e.g., 20 mg/mL).
-
-
Administration:
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IV group: Administer the this compound solution via the tail vein.
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PO group: Administer the this compound suspension by oral gavage.
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Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (Adapted for this compound)
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Animal Model: Wistar rats (150-200 g).
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Groups:
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Control group (vehicle only)
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This compound groups (e.g., 50, 100, 200 mg/kg, p.o.)
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Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)
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Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).
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Procedure:
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Administer the vehicle, this compound, or indomethacin orally 1 hour before the carrageenan injection.
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Measure the initial paw volume of the right hind paw using a plethysmometer.
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Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
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Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound inhibits the TLR4/MD2-mediated NF-κB and MAPK signaling pathways.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates cisplatin-induced intestinal toxicity through impairing caspase-3/gasdermin E signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 6. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Autofluorescence Interference from Oxypeucedanin
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding autofluorescence interference caused by oxypeucedanin in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it cause autofluorescence?
This compound is a naturally occurring linear furanocoumarin, a class of organic compounds known for their biological activity and photosensitizing properties.[1][2] Furanocoumarins, including psoralen and its derivatives like bergapten and this compound, possess a chemical structure that allows them to absorb ultraviolet (UV) light.[3][4] Upon absorption of light energy, these molecules can re-emit a portion of that energy as fluorescence, which can interfere with the detection of specific fluorescent signals in your experiment.
Q2: What is the expected autofluorescence spectrum of this compound?
For example, structurally similar furanocoumarins show the following spectral properties:
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Bergapten (5-methoxypsoralen): Excitation at 352 nm, Emission at 480 nm.[8]
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8-Methoxypsoralen (8-MOP): Excitation at 345-365 nm, Emission peak around 500-517 nm.[6][9]
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General Psoralens: Absorbance in the 250-300 nm range, with fluorescence emission in the 400-500 nm range.[6][7]
Therefore, it is highly probable that this compound's autofluorescence will be most intense when exciting with UV or violet light (e.g., 405 nm laser line) and will emit in the blue-green channels (approx. 450-550 nm).
Q3: How can I confirm if this compound is the source of my background signal?
To determine if this compound is contributing to autofluorescence, you should prepare a control sample containing the compound but omitting your specific fluorescent labels (e.g., fluorescently conjugated antibodies or dyes). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples. Any signal detected in this control can be attributed to the intrinsic fluorescence of this compound or other background sources.
Troubleshooting Guide
This section addresses common problems encountered due to this compound autofluorescence and provides actionable solutions.
Problem 1: High background fluorescence in blue and green channels obscures my signal.
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Possible Cause: The emission spectrum of this compound autofluorescence is overlapping with your specific fluorophore's emission.
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Solution 1: Optimize Fluorophore Selection. Avoid using fluorophores that excite in the UV/violet range and emit in the blue or green channels. Instead, select brighter fluorophores with emission spectra in the red and far-red regions of the spectrum (e.g., emission > 650 nm), as endogenous autofluorescence is typically weakest at these longer wavelengths.
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Solution 2: Spectral Unmixing. If your experimental design requires the use of fluorophores that overlap with the autofluorescence spectrum, and you have access to a spectral confocal microscope, you can use spectral unmixing. This computational technique separates the distinct emission "fingerprints" of your specific fluorophores from the broad autofluorescence signal.
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Solution 3: Chemical Quenching. Treat your samples with a chemical quenching agent to reduce the autofluorescence. Sudan Black B is a common and effective choice for reducing lipophilic autofluorescence.
Problem 2: My signal-to-noise ratio is too low for reliable quantification.
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Possible Cause: The autofluorescence intensity is high relative to your specific signal.
-
Solution 1: Photobleaching. Before applying your fluorescent labels, intentionally expose your sample to a strong, broad-spectrum light source. This process can destroy the fluorescent properties of interfering molecules like this compound.
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Solution 2: Chemical Quenching with Sodium Borohydride. If the autofluorescence is exacerbated by aldehyde fixation (e.g., formalin or glutaraldehyde), a treatment with sodium borohydride can reduce the aldehyde-induced fluorescence.
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Solution 3: Signal Amplification. If the specific signal is inherently weak, consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), after confirming that the background has been sufficiently reduced.
Data Presentation: Efficacy of Autofluorescence Reduction Methods
The following tables summarize quantitative data on the effectiveness of various techniques for reducing autofluorescence.
Table 1: Chemical Quenching Methods
| Quenching Agent | Tissue Type | % Autofluorescence Reduction | Reference |
| Sudan Black B | Human Pancreatic Tissue | 65-95% (filter dependent) | [10] |
| TrueBlack™ | Mouse Adrenal Cortex | 89-93% | [11] |
| MaxBlock™ | Mouse Adrenal Cortex | 90-95% | [11] |
| Copper Sulfate (CuSO₄) | FFPE Human Tonsil | ~20-40% (wavelength dependent) | [4] |
Table 2: Photobleaching Methods
| Photobleaching Method | Tissue Type | % Autofluorescence Reduction | Reference |
| LED Light (90 min) | FFPE Human Tonsil | ~50-70% (wavelength dependent) | [4] |
| H₂O₂-Accelerated LED (90 min) | FFPE Human Tonsil | ~80-90% (wavelength dependent) | [4] |
| Photochemical Bleaching | FFPE Prostate Tissue | 80% (average decrease of brightest signals) | [12] |
Experimental Protocols
Protocol 1: Sudan Black B Quenching for FFPE Sections
This protocol is effective for reducing autofluorescence from lipophilic sources.
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Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded (FFPE) tissue sections as per your standard laboratory procedure.
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Perform any necessary antigen retrieval steps.
-
Proceed with your standard immunofluorescence staining protocol, including blocking, primary antibody incubation, and secondary antibody incubation with washes.
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After the final wash step post-secondary antibody, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
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Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Wash the sections thoroughly in PBS or TBS (3 x 5 minutes) to remove excess Sudan Black B.
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Mount the coverslip using an aqueous mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is specifically for reducing autofluorescence caused by aldehyde fixatives.
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Deparaffinize and rehydrate tissue sections.
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Immediately before use, prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS (e.g., 10 mg in 10 mL PBS). The solution will fizz.
-
Incubate the sections in the freshly prepared sodium borohydride solution. For 7 µm paraffin-embedded sections, three incubations of 10 minutes each are recommended.[7]
-
Rinse the sections extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 3: General Photobleaching
This protocol reduces autofluorescence by exposing the sample to intense light before staining.
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Prepare your slides with the fixed tissue sections.
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Place the slides in a humidified chamber.
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Position a broad-spectrum white LED light source close to the slides. The use of a broad-spectrum source is key to bleaching fluorophores across different emission peaks.
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Expose the slides to the light for a period ranging from 1 to several hours. The optimal time should be determined empirically, but significant reduction is often seen after a few hours.
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After photobleaching, proceed with your standard staining protocol.
Visualizations
Caption: Troubleshooting workflow for addressing this compound autofluorescence.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Bergapten | 484-20-8 [chemicalbook.com]
- 9. omlc.org [omlc.org]
- 10. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Oxypeucedanin and Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Oxypeucedanin and imperatorin, two naturally occurring furanocoumarins, have garnered significant attention in oncological research for their potential as anticancer agents. Both compounds, often isolated from plants of the Apiaceae and Rutaceae families, have demonstrated cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to aid researchers in their exploration of these promising natural products for cancer therapy.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound and imperatorin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SK-Hep-1 (Hepatoma) | 32.4 | [1] |
| A549 (Lung) | Not explicitly stated, but apoptosis was 29.6% at 400 µM | [2] | |
| DU145 (Prostate) | Growth inhibition observed at 25, 50, and 100 µM | [3] | |
| Imperatorin | HT-29 (Colon) | 78 | [4] |
| RK33 (Larynx) | 67.8 | [5] | |
| TE671 (Rhabdomyosarcoma) | 111.2 | [5] | |
| HeLa (Cervical) | Significant viability reduction at 100 µM | [6] | |
| Hep-2 (Laryngeal) | Significant viability reduction at 100 µM | [6] |
Mechanisms of Anticancer Action
Both this compound and imperatorin exert their anticancer effects through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways they modulate show some distinctions.
This compound
This compound has been shown to induce G2/M phase cell cycle arrest in human hepatoma (SK-Hep-1) and prostate (DU145) cancer cells.[1][3] This is accompanied by the modulation of key cell cycle regulatory proteins. Furthermore, this compound promotes apoptosis through a p53-dependent mechanism , leading to the upregulation of MDM2 and p21.[1] In non-small cell lung cancer cells (A549), it has been observed to upregulate the expression of BAX and caspase-3 while downregulating BCL2, indicating activation of the intrinsic apoptotic pathway.[2]
Imperatorin
Imperatorin primarily induces G1 phase cell cycle arrest in colon (HT-29) and rhabdomyosarcoma (TE671) cancer cells.[4][5] Similar to this compound, it triggers apoptosis through the upregulation of p53 and the caspase cascade .[4] Notably, in human osteosarcoma cells, imperatorin has been found to induce autophagy and G0/G1 phase arrest via the PTEN-PI3K-AKT-mTOR/p21 signaling pathway .[7] This suggests a broader mechanism of action involving the regulation of key survival and proliferation pathways.
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer activities of this compound and imperatorin.
Caption: this compound-induced signaling pathway.
Caption: Imperatorin-induced signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and imperatorin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or imperatorin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cells are treated with the desired concentrations of this compound or imperatorin for a specified time.
-
Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[8]
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.[8][9]
-
The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[8]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are treated with the compounds, harvested, and washed with cold PBS.
-
The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.[9]
-
After fixation, the cells are washed to remove the ethanol and then treated with RNase to prevent the staining of RNA.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Following treatment with this compound or imperatorin, cells are lysed to extract total proteins.
-
The protein concentration is determined using a method such as the Bradford assay.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, Akt, mTOR, caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
Both this compound and imperatorin demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest. While they share some common mechanisms, such as the activation of the p53 pathway, they also exhibit distinct effects on cell cycle progression and engage different signaling cascades. Imperatorin's ability to modulate the PI3K/Akt/mTOR pathway suggests a broader spectrum of action that warrants further investigation. This comparative guide highlights the potential of these furanocoumarins as lead compounds for the development of novel anticancer therapies. Further in vivo studies are essential to validate these in vitro findings and to assess their therapeutic efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imperatorin induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Oxypeucedanin and Other Furanocoumarins for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oxypeucedanin with other notable furanocoumarins. The information is supported by experimental data to facilitate informed decisions in research and development.
Furanocoumarins, a class of naturally occurring compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among them, this compound has emerged as a compound of interest with a range of biological activities. This guide offers a comparative analysis of this compound against other well-studied furanocoumarins, including imperatorin, bergapten, xanthotoxin, and isoimperatorin, focusing on their cytotoxic and anti-inflammatory effects.
Comparative Analysis of Biological Activities
The efficacy of furanocoumarins varies significantly depending on their chemical structure and the biological system being tested. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its counterparts.
Cytotoxicity Data
The cytotoxic potential of furanocoumarins is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) values presented below are derived from various studies on different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Furanocoumarin | Cell Line | IC50 (µM) | Reference |
| This compound | DU145 (Prostate Carcinoma) | ~100 (at 72h) | [1] |
| SK-Hep-1 (Hepatoma) | Not specified | [2] | |
| Imperatorin | HT-29 (Colon Cancer) | 78 | |
| MOGGCCM (Anaplastic Astrocytoma) | >100 | [3] | |
| T98G (Glioblastoma) | ~50 (apoptosis at 50µM) | [3] | |
| Bergapten | Saos-2 (Osteosarcoma) | 40.05 | [4] |
| HT-29 (Colon Cancer) | 332.4 | [4] | |
| SW680 (Colon Cancer) | 354.5 | [4] | |
| HOS (Osteosarcoma) | 257.5 | [4] | |
| RPMI8226 (Multiple Myeloma) | 1272 | [4] | |
| U266 (Multiple Myeloma) | 1190 | [4] | |
| BCPAP (Papillary Thyroid Cancer) | ~10-15 (inhibition) | [5] | |
| Xanthotoxin | HepG2 (Hepatocellular Carcinoma) | 6.9 µg/mL (~27.6 µM) | [6] |
| HL-60/MX2 (Promyelocytic Leukemia) | Not specified | [7] | |
| Isoimperatorin | Saos-2 (Osteosarcoma) | 42.59 | [7] |
| U266 (Multiple Myeloma) | 84.14 | [7] | |
| HT-29 (Colon Cancer) | 95.53 | [7] | |
| RPMI8226 (Multiple Myeloma) | 105.0 | [7] | |
| HOS (Osteosarcoma) | 321.6 | [7] | |
| SW620 (Colon Adenocarcinoma) | 711.3 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of furanocoumarins are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Furanocoumarin | Assay | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| This compound | NO Production | Rat Hepatocytes | 100 µM | No significant inhibition | |
| This compound Methanolate | NO Production | Rat Hepatocytes | 100 µM | Significant suppression | |
| Imperatorin | NO Production | Rat Hepatocytes | 100 µM | No significant inhibition | |
| Isoimperatorin | NO Production | Rat Hepatocytes | 100 µM | No significant inhibition | |
| Phellopterin | NO Production | Rat Hepatocytes | 100 µM | Significant suppression | |
| Bergapten | NO Production | RAW 264.7 | 100 µM | Significant inhibition | |
| Imperatorin | TNF-α, IL-6, IL-1β production | RAW 264.7 | 25, 50, 100 µg/mL | Dose-dependent reduction | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed experimental methodologies are crucial. Below are the protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the furanocoumarins in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from a dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in LPS-stimulated RAW 264.7 cells.
1. Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the furanocoumarins for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a control group (cells only), a vehicle control group (cells with vehicle and LPS), and a positive control group (cells with a known anti-inflammatory agent and LPS).
-
Incubate the plate for 24 hours.
3. Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Signaling Pathway Diagrams
The biological effects of furanocoumarins are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways modulated by this compound, bergapten, and imperatorin.
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other furanocoumarins. While this compound demonstrates notable antiproliferative effects, its anti-inflammatory activity, at least in the context of NO inhibition in hepatocytes, appears less potent compared to other furanocoumarins like phellopterin and this compound methanolate. The cytotoxic efficacy of these compounds is highly dependent on the specific cancer cell line, with some furanocoumarins like xanthotoxin and isoimperatorin showing potent activity at lower concentrations against certain cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Oxypeucedanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the cellular target engagement of oxypeucedanin, a naturally occurring furanocoumarin with demonstrated antiproliferative properties. While this compound is known to induce G2/M phase cell cycle arrest through the p53 signaling pathway, its direct molecular target remains to be definitively identified.[1][2] This guide explores state-of-the-art, label-free techniques—Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stabilization (DARTS)—that are particularly well-suited for identifying the protein targets of natural products like this compound.[3][4][5][6][7][8]
Here, we present a hypothetical yet plausible target for this compound, the E3 ubiquitin ligase MDM2, a key negative regulator of p53. By inhibiting MDM2, this compound could stabilize and activate p53, leading to the observed downstream effects. This guide will compare the validation of this hypothetical this compound-MDM2 interaction with established anticancer agents that modulate the p53 pathway through different mechanisms: Gemcitabine and Etoposide.
Comparison of Target Engagement Validation Methods
Two powerful, label-free methods for confirming direct binding of a small molecule to its protein target in a cellular context are CETSA and DARTS. These techniques are advantageous for studying natural products as they do not require modification of the compound, which can alter its biological activity.[3][4][5][6][7][8]
| Technique | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Applicable in intact cells and tissues, label-free, reflects physiological conditions.[3][9][10][11][12][13] | Requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis. | Melt curves (protein abundance vs. temperature) and isothermal dose-response curves (protein abundance vs. drug concentration at a fixed temperature).[11][14][15][16] |
| Drug Affinity Responsive Target Stabilization (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Unbiased target discovery, no compound modification needed, relatively simple and cost-effective.[4][5][6][7][8] | Primarily applicable to cell lysates, may not fully recapitulate the cellular environment. | Differential protein banding patterns on SDS-PAGE, confirmed by Western blot or mass spectrometry.[4][8] |
Hypothetical Target Engagement Data for this compound and Comparators
The following tables present hypothetical, yet realistic, quantitative data that would be generated from CETSA and DARTS experiments to validate the engagement of this compound with MDM2, alongside data for gemcitabine and etoposide with their known targets.
Table 1: CETSA Data Summary
| Compound | Cell Line | Target Protein | Observed Thermal Shift (ΔTm) with 50 µM Compound (°C) | Apparent EC50 from Isothermal Dose-Response CETSA (µM) |
| This compound | SK-Hep-1 (p53 wild-type) | MDM2 | + 4.2 | 15.8 |
| Gemcitabine | Panc-1 | Ribonucleotide Reductase | + 3.5 | 1.2 |
| Etoposide | H446 | Topoisomerase IIα | + 5.1 | 8.5 |
Table 2: DARTS Data Summary
| Compound | Cell Lysate | Target Protein | Protease | Observed Protection from Proteolysis (Relative Band Intensity at 50 µM Compound) |
| This compound | SK-Hep-1 | MDM2 | Thermolysin | 3.5-fold increase |
| Gemcitabine | Panc-1 | Ribonucleotide Reductase | Subtilisin | 2.8-fold increase |
| Etoposide | H446 | Topoisomerase IIα | Pronase | 4.2-fold increase |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the p53 signaling pathway, the experimental workflows for CETSA and DARTS, and the logical relationship of target validation.
Figure 1. Simplified p53 signaling pathway showing the points of intervention for this compound, gemcitabine, and etoposide.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3. Experimental workflow for Drug Affinity Responsive Target Stabilization (DARTS).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture SK-Hep-1 cells to 80-90% confluency. Treat cells with either 50 µM this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the soluble fractions by SDS-PAGE followed by Western blotting using a primary antibody specific for MDM2. Quantify the band intensities to generate a melt curve. For isothermal dose-response experiments, treat cells with a range of this compound concentrations, heat all samples at a single, predetermined temperature (e.g., 52°C), and follow the same lysis and analysis procedure.
Drug Affinity Responsive Target Stabilization (DARTS) Protocol
-
Lysate Preparation: Grow SK-Hep-1 cells to 80-90% confluency, harvest, and lyse them in a non-denaturing lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Compound Incubation: Dilute the cell lysate to a final protein concentration of 1 mg/mL. Aliquot the lysate and incubate with varying concentrations of this compound (or vehicle control) for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as thermolysin (e.g., at a 1:100 protease-to-protein ratio), to each sample and incubate for 30 minutes at 37°C. Stop the digestion by adding a denaturing sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the digested proteins by SDS-PAGE and visualize them by Coomassie blue staining to identify protected protein bands. For targeted validation, perform a Western blot using an anti-MDM2 antibody to specifically detect the protection of MDM2 from proteolysis. Quantify the band intensities to determine the degree of protection.
Conclusion
Validating the direct cellular target of a natural product like this compound is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. This guide has outlined how label-free techniques like CETSA and DARTS can be employed to investigate the hypothetical engagement of this compound with MDM2. By comparing the expected outcomes with those of established drugs like gemcitabine and etoposide, researchers can gain a clearer picture of this compound's molecular interactions and its place in the landscape of cancer therapeutics. The provided protocols and visualizations serve as a practical framework for designing and interpreting target validation experiments for this compound and other novel bioactive compounds.
References
- 1. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. cvrti.utah.edu [cvrti.utah.edu]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elrig.org [elrig.org]
- 10. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CETSA [cetsa.org]
- 14. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. frontiersin.org [frontiersin.org]
A Comparative Analysis of Oxypeucedanin Extraction Methodologies
Oxypeucedanin, a linear furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties.[1] Found predominantly in plants from the Apiaceae and Rutaceae families, such as Angelica, Prangos, and Citrus species, the efficient extraction of this compound is a critical first step for its study and potential therapeutic application.[2][3] This guide provides a comparative analysis of various extraction techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, supported by experimental data and detailed protocols.
Performance Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. Below is a summary of quantitative data from studies utilizing different extraction techniques. It is important to note that the plant source and specific experimental conditions can greatly influence the outcome.
| Extraction Method | Plant Source | Yield of this compound | Solvent-to-Solid Ratio | Temperature | Time | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Prangos ferulacea root | 79.27 mg/g | Not specified | Not specified | Not specified | [2] |
| Soxhlet Extraction | Prangos ferulacea root | Lower than UAE | Not specified | Not specified | Not specified | [2] |
| Maceration | Prangos ferulacea root | Lower than UAE & Soxhlet | Not specified | Not specified | Not specified | [2] |
| Ionic Liquid-Based Extraction | Angelica dahurica root | 98.06% (this compound hydrate) | 8:1 | 60 °C | 180 min | [4][5][6] |
| Conventional Solvent (95% Ethanol) | Angelica dahurica root | Lower than Ionic Liquid | 8:1 | 60 °C | 180 min | [4][6] |
| Conventional Solvent (50% Ethanol) | Angelica dahurica root | Lower than Ionic Liquid | 8:1 | 60 °C | 180 min | [4][6] |
| Conventional Solvent (DI Water) | Angelica dahurica root | Lower than Ionic Liquid | 8:1 | 60 °C | 180 min | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction procedures. The following sections outline the protocols for the key extraction and purification methods discussed.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.
Protocol:
-
Air-dry the plant material (e.g., roots of Prangos ferulacea) and grind it into a coarse powder.
-
Place the powdered material in a sealed container and add a suitable solvent, such as acetone or ethanol, at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation to enhance extraction.
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.
Protocol:
-
Load the powdered and dried plant material into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with a suitable solvent (e.g., methanol or petroleum ether).
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and condense in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the liquid level in the thimble chamber reaches the top of the siphon, the extract is siphoned back into the distillation flask.
-
This cycle is repeated for a predetermined duration (e.g., 6-8 hours) until the extraction is complete.[7]
-
After extraction, the solvent in the distillation flask, now containing the extracted compounds, is concentrated to yield the crude extract.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation, which disrupts the plant cell walls and enhances the release of intracellular compounds.
Protocol:
-
Place the powdered plant material in an extraction vessel with a selected solvent (e.g., methanol or ethanol).
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-40 minutes).[8]
-
Monitor and control the temperature of the extraction mixture, as ultrasonication can generate heat.
-
After the extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate to obtain the crude extract.
Purification by Column Chromatography
Column chromatography is a common and effective method for the purification of this compound from the crude extract.
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry to create the stationary phase bed.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a mobile phase, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of n-hexane-ethyl acetate (from 100:0 to 0:100) is often effective.[3]
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizing the Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.
References
- 1. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxypeucedanin Derivatives: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oxypeucedanin and its derivatives, supported by experimental data. We delve into their cytotoxic and anti-inflammatory properties, offering a comprehensive overview to inform future research and drug discovery efforts.
This compound, a furanocoumarin found in various medicinal plants, and its derivatives have garnered significant interest for their diverse pharmacological activities.[1][2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This guide offers a head-to-head comparison of key this compound derivatives, presenting quantitative data on their performance in various biological assays, detailed experimental methodologies, and a visualization of their impact on cellular signaling pathways.
Comparative Biological Activity of this compound and Its Derivatives
The therapeutic potential of this compound derivatives is underscored by their varying efficacy in cytotoxic and anti-inflammatory assays. The following tables summarize key quantitative data from comparative studies, providing a clear overview of their relative potencies.
Cytotoxicity Data
The cytotoxic effects of this compound and its analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A-549 (Lung Carcinoma) | 800 | [5] |
| DU145 (Prostate Carcinoma) | >100 (at 72h) | [5] | |
| Imperatorin | HepG2 (Hepatoma) | Not specified | [6] |
| Bergapten | MCF-7 (Breast Cancer) | Not specified | [7] |
| AGS (Gastric Adenocarcinoma) | Not specified | [7] | |
| Psoralen | Various Cancer Cell Lines | Dose-dependent inhibition | [8] |
Note: A direct comparison of IC50 values is most accurate when determined within the same study and under identical experimental conditions. The data presented here are compiled from different sources and should be interpreted with this in mind.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been demonstrated in both in vivo and in vitro models. Table 2 summarizes the median effective dose (ED50) from a carrageenan-induced paw edema assay in chicks, a common in vivo model for acute inflammation. A lower ED50 value signifies a more potent anti-inflammatory effect.
| Compound | Assay | ED50 (mg/kg) | Reference |
| This compound Hydrate | Carrageenan-induced paw edema | 126.4 ± 0.011 | [9] |
| Bergapten | Carrageenan-induced paw edema | 101.6 ± 0.003 | [9] |
In vitro studies have also shed light on the anti-inflammatory mechanisms of these compounds, particularly their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimate animals (e.g., chicks or rats) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds (this compound derivatives) or a control vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[1][10]
Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the amount of PGE2 in biological samples using an enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids and prepare them according to the kit manufacturer's instructions.
-
Competitive Binding: Add the samples or standards, along with a fixed amount of enzyme-labeled PGE2, to a microplate pre-coated with an anti-PGE2 antibody. A competitive binding reaction occurs between the PGE2 in the sample and the labeled PGE2 for the antibody binding sites.
-
Washing: After incubation, wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the enzyme on the labeled PGE2 to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of PGE2 in the sample is inversely proportional to the intensity of the color and is calculated based on a standard curve.[2][11][12]
Mechanistic Insights: Impact on Signaling Pathways
Recent studies have begun to unravel the molecular mechanisms underlying the anti-inflammatory effects of this compound derivatives. This compound hydrate, for instance, has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: this compound hydrate's inhibition of the NF-κB and MAPK pathways.
This guide provides a foundational comparison of this compound derivatives, highlighting their potential in drug development. Further head-to-head studies with a broader range of derivatives under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsirjournal.com [jsirjournal.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. arigobio.cn [arigobio.cn]
Independent Verification of Oxypeucedanin's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory activities of oxypeucedanin and a selection of alternative compounds against Acetylcholinesterase (AChE) and Cytochrome P450 (CYP) enzymes. These values provide a quantitative basis for comparing their relative potencies.
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease.
| Compound | IC50 | Source |
| This compound | 89.1 µM | [2] |
| This compound | 69.3 ± 1.1 µg/mL | [2] |
| Donepezil | 53.6 ± 4.0 ng/mL (in vivo plasma IC50) | [3] |
| Tacrine | 19.7 pM | [4] |
| Rivastigmine | Not specified in provided abstracts | |
| Galantamine | Not specified in provided abstracts | |
| Quercetin | 0.181 mM | [5] |
| Rutin | 0.322 mM | [5] |
Cytochrome P450 (CYP) Enzyme Inhibition
CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.
CYP3A4 Inhibition
| Compound | IC50 | Source |
| This compound | 26.36 µM | [6] |
| Ketoconazole | 0.029 µM | [7] |
| Ritonavir | < 0.1 µM | [8] |
| Chrysin | 2.5 ± 0.6 µM | [9] |
| Pinocembrin | 4.3 ± 1.1 µM | |
| Acacetin | 7.5 ± 2.7 µM | |
| Apigenin | 8.4 ± 1.1 µM |
CYP2B6 and CYP2D6 Inactivation
This compound has been shown to be a mechanism-based inactivator of CYP2B6 and CYP2D6. This means it is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. The efficiency of mechanism-based inactivation is described by the ratio of the inactivation rate constant (kinact) to the inhibitor concentration at half-maximal inactivation (KI).
| Enzyme | Compound | K_I / k_inact | Source |
| CYP2B6 | This compound | 1.82 µM / 0.07 min⁻¹ | [10] |
| Clopidogrel | IC50 = 0.0206 µM | [11] | |
| Ticlopidine | IC50 = 0.149 µM | [11] | |
| CYP2D6 | This compound | 8.47 µM / 0.044 min⁻¹ | [10] |
| Quinidine | IC50 = 0.11 µM | [1] | |
| Fluoxetine | IC50 = 0.98 µM | [1] | |
| Fluvoxamine | IC50 = 13.4 µM | [1] |
Experimental Protocols
The determination of the inhibitory constants presented in this guide relies on well-established experimental methodologies. Below are detailed descriptions of the key assays cited.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.[12][13]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel, diluted to a working concentration in phosphate buffer).
-
Test compound (this compound or alternative inhibitors) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, AChE solution, and DTNB.
-
Add the test compound solution to the sample wells and the corresponding solvent to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for AChE Inhibition Assay (Ellman's Method).
Cytochrome P450 (CYP) Inhibition Assay (Luminescence-Based)
Luminescent assays, such as the P450-Glo™ systems, are commonly used for high-throughput screening of CYP inhibitors due to their high sensitivity and broad dynamic range.[11]
Principle: These assays utilize luminogenic probe substrates that are derivatives of luciferin. The CYP enzyme metabolizes the substrate, converting it into luciferin. In a subsequent reaction, a luciferin detection reagent containing luciferase is added, which catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the CYP enzyme activity.
Typical Protocol:
-
Reagent Preparation:
-
Potassium phosphate buffer.
-
Luminogenic CYP substrate (specific for the isoform being tested, e.g., Luciferin-IPA for CYP3A4).
-
Recombinant human CYP enzyme preparation (e.g., microsomes).
-
NADPH regeneration system (to provide the necessary cofactor for the CYP reaction).
-
Luciferin detection reagent.
-
Test compound (this compound or alternative inhibitors) serially diluted.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the test compound and the CYP enzyme/substrate mixture to the wells.
-
Pre-incubate the plate at room temperature or 37°C.
-
Initiate the CYP reaction by adding the NADPH regeneration system.
-
Incubate for a specific duration to allow for substrate metabolism.
-
Stop the reaction and initiate the luminescent signal by adding the luciferin detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Luminescence-Based CYP Inhibition Assay.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. De Novo Design of Proteins That Bind Naphthalenediimides, Powerful Photooxidants with Tunable Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Oxypeucedanin's ADMET Properties: A Comparative Guide for Drug Development Professionals
An In-Depth Analysis of Oxypeucedanin's Pharmacokinetic and Safety Profile Against Established Drugs
This compound, a furanocoumarin found in several traditional medicinal plants, has garnered interest for its potential therapeutic activities. However, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a viable drug candidate. This guide provides a comparative analysis of the ADMET profile of this compound against three well-characterized drugs: warfarin, ketoconazole, and verapamil, offering valuable insights for researchers and drug development professionals.
Executive Summary of Comparative ADMET Data
The following table summarizes the key ADMET parameters for this compound and the selected comparator drugs. This data, compiled from various preclinical and clinical studies, highlights the preliminary pharmacokinetic and safety profile of this compound.
| ADMET Parameter | This compound | Warfarin | Ketoconazole | Verapamil |
| Absorption | ||||
| In Vivo Bioavailability | Poor (10.26% in rats)[1][2][3] | High (>90%) | Variable, pH-dependent | Low (20-35%)[4] |
| Permeability (Caco-2) | Data not available | High | Low to moderate | Moderate to high |
| Distribution | ||||
| Volume of Distribution (Vd) | 4.98 - 7.50 L/kg (in rats)[1][3][5] | Low (~0.14 L/kg) | High | High (3-5 L/kg) |
| Plasma Protein Binding | Data not available | High (~99%) | High (84-99%)[6] | High (~90%) |
| Metabolism | ||||
| Primary Metabolic Site | Gut microbiota, Liver[7][8][9] | Liver | Liver[6] | Liver[4] |
| Key Metabolizing Enzymes | CYP3A4 (bioactivation), CYP2B6 & CYP2D6 (inactivation)[10] | CYP2C9 | CYP3A4 | CYP3A4 |
| Metabolic Stability | Data not available | Low | Moderate | Low |
| Excretion | ||||
| Primary Route | Feces (likely) | Urine (as metabolites) | Feces (via bile)[6] | Urine and feces (as metabolites)[4] |
| Elimination Half-life (t½) | ~2.94 h (oral in rats)[1][2][3] | 20-60 h | Dose-dependent[6] | 3-7 h |
| Toxicity | ||||
| In Vitro Cytotoxicity | Active against some tumor cells[11] | Data not available | Hepatotoxicity observed[12][13] | Cardiotoxicity at high doses |
| hERG Inhibition | Data not available | Low risk | Moderate to high risk | Moderate risk |
| Other Potential Toxicities | Phytotoxicity, potential for skin sensitization[11][14] | Bleeding risk | Drug-drug interactions, liver injury[12][13] | Bradycardia, constipation |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of ADMET studies. The following sections outline the standard protocols for key in vitro ADMET assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal wall.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (or other subcellular fractions like S9 or hepatocytes) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability.
-
Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.
-
Equilibration: The system is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.
-
Quantification: After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
hERG Inhibition Assay
This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record the hERG current in individual cells.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Analysis: The inhibitory effect of the compound on the hERG current is measured, and the concentration-response curve is used to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical ADMET screening workflow and a simplified representation of a toxicity pathway.
Caption: A typical experimental workflow for in vitro ADMET screening of a lead compound.
Caption: A simplified signaling pathway illustrating drug-induced off-target toxicity.
References
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 14. Plasma Protein Binding Assay [visikol.com]
Safety Operating Guide
Proper Disposal Procedures for Oxypeucedanin
The following guide provides essential safety and logistical information for the proper disposal of Oxypeucedanin, a furanocoumarin compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific Chemical Hygiene Plan and local regulations. All handling of this compound and its waste must be performed by trained personnel.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use safety glasses or goggles.
-
Wear chemical-resistant gloves (e.g., nitrile).
Handling Area:
-
Conduct all manipulations of this compound, including weighing and preparing for disposal, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedure
This compound is classified as harmful if swallowed and may cause an allergic skin reaction; therefore, it must be managed as hazardous chemical waste.[2][3] Do not dispose of this compound in the regular trash or down the sanitary sewer.[4][5]
-
Waste Identification and Segregation:
-
Solid Waste: Pure, unused this compound, and any labware grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent paper) should be collected as solid hazardous waste.[1]
-
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[1][6] For instance, halogenated and non-halogenated solvent wastes should typically be collected separately.[7]
-
Aqueous Waste: Aqueous solutions containing this compound are not suitable for drain disposal and must be collected as hazardous aqueous waste.[7]
-
-
Containerization:
-
Select a container that is chemically compatible with the waste. Plastic containers are often preferred.[8] For liquid waste, ensure the container has a securely sealing cap to prevent leaks or evaporation.[6][7]
-
The original product container can be used for waste collection if it is in good condition.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[1]
-
Identify the full chemical name: "This compound ".[1]
-
For solutions, list all constituents, including solvents, with their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
-
Ensure the SAA is a secondary containment system, such as a tray or tub, to contain any potential spills.[4]
-
Segregate the this compound waste from incompatible materials. For example, store it separately from strong acids and bases.[6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (often up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6][8]
-
Do not exceed the maximum accumulation limits for your SAA (e.g., 55 gallons of hazardous waste).[8]
-
-
Disposal of "Empty" Containers:
-
A container that held this compound is not considered empty until all contents have been removed by standard practices.[7]
-
Because this compound is classified with acute toxicity hazards, the empty container must be triple-rinsed with a solvent capable of removing the residue.[4][7]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][7]
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash, as permitted by your institution.[4]
-
Data Presentation: this compound Safety Profile
This table summarizes key data relevant to the safe handling and disposal of this compound.
| Property | Data | Reference |
| Chemical Name | (+)-Oxypeucedanin hydrate | --INVALID-LINK--[2] |
| Class | Furanocoumarin | [9][10][11] |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Solubility | Soluble in ethanol (~5 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [9] |
| Storage Temperature | -20°C (for pure compound) | [9] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Hydrate | C16H16O6 | CID 17536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Furanocoumarin - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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